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2,3,6-Trimethoxyisonicotinonitrile Documentation Hub

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  • Product: 2,3,6-Trimethoxyisonicotinonitrile
  • CAS: 1383788-28-0

Core Science & Biosynthesis

Foundational

Architectural Mastery of the 2,3,6-Trimethoxypyridine Scaffold: A Technical Guide to 2,3,6-Trimethoxyisonicotinonitrile in Drug Discovery

Executive Summary In modern medicinal chemistry, the transition from planar, lipophilic benzene rings to highly functionalized heteroaromatics is a critical strategy for improving pharmacokinetic profiles and target spec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the transition from planar, lipophilic benzene rings to highly functionalized heteroaromatics is a critical strategy for improving pharmacokinetic profiles and target specificity. 2,3,6-Trimethoxyisonicotinonitrile (IUPAC: 2,3,6-trimethoxypyridine-4-carbonitrile ) represents a highly specialized, electron-rich building block. As a privileged scaffold, it serves as an advanced bioisostere for the traditional trimethoxyphenyl (TMP) moiety, offering unique electronic topologies for late-stage functionalization and targeted pharmacophore mapping in oncology and neurology workflows.

Structural & Nomenclature Deconstruction

To utilize this scaffold effectively, one must understand the electronic push-pull dynamics dictated by its IUPAC nomenclature: 2,3,6-trimethoxypyridine-4-carbonitrile [1].

  • The Core (Pyridine): The nitrogen atom introduces a built-in dipole and lowers the overall lipophilicity (LogP) compared to a phenyl analog, which is critical for improving aqueous solubility and altering CYP450 metabolic liabilities.

  • The Electron Donors (2,3,6-Trimethoxy): The three methoxy groups exert a strong positive mesomeric (+M) effect. This floods the pyridine ring with electron density, counteracting the inherent electron-withdrawing nature of the pyridine nitrogen.

  • The Electron Acceptor (4-Carbonitrile): The nitrile group at the C4 position (hence "isonicotinonitrile") exerts a negative inductive (-I) and mesomeric (-M) effect.

Mechanistic Implication: This specific substitution pattern leaves the C5 position as the only unsubstituted carbon on the ring. Because of the overwhelming +M effect from the adjacent C6-methoxy and C3-methoxy groups, the C5 position is highly activated toward Electrophilic Aromatic Substitution (SEAr), making it a prime target for regioselective halogenation and subsequent cross-coupling.

Physicochemical Profiling

Quantitative parameters dictate the compound's behavior in both synthetic environments and biological systems.

PropertyValueStructural Significance
IUPAC Name 2,3,6-trimethoxypyridine-4-carbonitrileDefines exact regiochemistry[1].
CAS Registry Number 1383788-28-0Unique identifier for procurement[1].
Molecular Formula C9H10N2O3Confirms mass for LC-MS tracking.
Molecular Weight 194.19 g/mol Low MW allows for extensive downstream elaboration.
Topological Polar Surface Area ~64.4 ŲOptimal for membrane permeability (Rule of 5 compliant).
H-Bond Acceptors / Donors 5 / 0High acceptor count drives kinase/tubulin pocket binding.
Rotatable Bonds 3Confined to methoxy groups, ensuring a rigid core.

Synthetic Methodologies & Self-Validating Protocols

The utility of 2,3,6-trimethoxyisonicotinonitrile lies in its orthogonal reactivity. The nitrile can be reduced to an amine, or the C5 position can be functionalized. Below are field-proven, self-validating protocols designed to prevent common synthetic pitfalls.

Protocol A: Chemoselective Nitrile Reduction to a Primary Amine

Objective: Convert the C4-carbonitrile to a C4-aminomethyl group. Causality & Mechanism: A notorious side reaction in nitrile hydrogenation is the formation of secondary amines. This occurs when the newly formed primary amine attacks the intermediate imine. To prevent this, the reduction must be performed under strictly acidic conditions. The acid immediately protonates the primary amine upon formation, rendering it non-nucleophilic and trapping it as an ammonium salt[2][3].

Step-by-Step Workflow:

  • Preparation: Dissolve 2,3,6-trimethoxyisonicotinonitrile (1.0 eq) in anhydrous methanol to achieve a 0.2 M concentration.

  • Acidification: Slowly add concentrated HCl (1.5 to 2.0 eq). Critical Step: Ensure the pH is < 2 to guarantee complete protonation of the resulting amine.

  • Catalysis: Add 10% Palladium on Carbon (Pd/C, 0.05 eq Pd).

  • Hydrogenation: Purge the reaction vessel with N₂ (3x), followed by H₂ (3x). Stir vigorously under an H₂ atmosphere (1 atm) at 25 °C for 4–6 hours.

  • Validation: Monitor via LC-MS. The reaction is complete when the starting material (m/z 195 [M+H]⁺) is consumed and the primary amine mass (m/z 199 [M+H]⁺) dominates.

  • Isolation: Filter the mixture through a pad of Celite to remove the pyrophoric Pd/C. Wash the pad with methanol. Concentrate the filtrate in vacuo to yield the pure C4-aminomethyl hydrochloride salt.

Protocol B: Regioselective C5 Electrophilic Bromination

Objective: Install a bromine atom at the C5 position for downstream Suzuki-Miyaura coupling. Causality & Mechanism: The electron-rich nature of the trimethoxypyridine core allows for mild electrophilic bromination without the need for harsh Lewis acids. N-Bromosuccinimide (NBS) provides a controlled release of electrophilic bromine (Br⁺), preventing oxidative degradation of the methoxy groups.

Step-by-Step Workflow:

  • Preparation: Dissolve the starting material (1.0 eq) in anhydrous DMF (0.3 M) and cool the flask to 0 °C using an ice bath.

  • Electrophile Addition: Add NBS (1.05 eq) portion-wise over 15 minutes. Critical Step: Strict stoichiometric control prevents potential over-reaction or radical formation.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

  • Quenching & Isolation: Quench the reaction with saturated aqueous Na₂S₂O₃ to neutralize any unreacted NBS. Extract with Ethyl Acetate (3x). Wash the combined organic layers thoroughly with brine (5x) to remove residual DMF. Dry over Na₂SO₄ and concentrate.

Workflow SM 2,3,6-Trimethoxyisonicotinonitrile Red C4-Aminomethylation SM->Red H2, Pd/C, H+ Brom C5-Bromination SM->Brom NBS, DMF, 0°C Suz C5-Aryl Coupling Brom->Suz Ar-B(OH)2, Pd(0)

Caption: Synthetic derivatization workflow for 2,3,6-trimethoxyisonicotinonitrile.

Mechanistic Applications in Pharmacophore Design

In oncology drug development, the 3,4,5-trimethoxyphenyl (TMP) moiety is a highly validated pharmacophore, most notably found in colchicine and combretastatin A-4 (CA-4). These compounds act as potent tubulin polymerization inhibitors by binding to the colchicine binding site (CBSI) on β-tubulin, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis[4][5].

However, the highly lipophilic nature of the TMP ring often leads to poor aqueous solubility and rapid metabolic clearance. By substituting the TMP ring with the 2,3,6-trimethoxypyridine core, researchers achieve a superior bioisosteric profile:

  • Enhanced Solubility: The pyridine nitrogen significantly lowers the partition coefficient.

  • Maintained Binding Affinity: The methoxy oxygen atoms serve as critical hydrogen bond acceptors. Molecular docking studies of trimethoxypyridine derivatives confirm essential hydrogen bonding networks with the CYS241 residue in the tubulin binding pocket, mirroring the binding mode of native colchicine[4][6].

  • Vectorized Extension: The C4-nitrile provides a rigid, linear vector (sp-hybridized) that can be utilized to probe deep hydrophobic sub-pockets or be converted into amides/amines to engage solvent-exposed regions.

Pathway Core 2,3,6-Trimethoxypyridine Core Methoxy Methoxy Groups (C2, C3, C6) Core->Methoxy Nitrile Nitrile Group (C4) Core->Nitrile Target Tubulin Colchicine Binding Site Methoxy->Target H-Bond Acceptor (CYS241) Nitrile->Target Dipole / Electrostatic

Caption: Pharmacophore mapping of the trimethoxypyridine scaffold in tubulin binding.

References

  • Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers. RSC Publishing. Available at: [Link]

  • US20050250947A1 - Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation.Google Patents.
  • US4482437A - Electrochemical reductions of cyanopyridine bases.Google Patents.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 2,3,6-Trimethoxyisonicotinonitrile

For Researchers, Scientists, and Drug Development Professionals This comprehensive guide details a robust two-step synthetic pathway for the preparation of 2,3,6-trimethoxyisonicotinonitrile, a substituted pyridine deriv...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details a robust two-step synthetic pathway for the preparation of 2,3,6-trimethoxyisonicotinonitrile, a substituted pyridine derivative of interest in medicinal chemistry and materials science. The synthesis commences with the readily available 2,3,6-trichloropyridine and proceeds through a nucleophilic aromatic substitution followed by a directed ortho-metalation and cyanation.

Introduction

Substituted isonicotinonitriles are a class of heterocyclic compounds that are pivotal building blocks in the development of novel pharmaceuticals and functional materials. The strategic placement of methoxy and cyano groups on the pyridine ring can significantly influence the molecule's electronic properties, bioavailability, and binding affinity to biological targets. This document provides a detailed protocol for the synthesis of 2,3,6-trimethoxyisonicotinonitrile, a compound with potential applications in various research and development endeavors. The described methodology is designed to be accessible to researchers with a foundational understanding of synthetic organic chemistry.

Synthetic Strategy Overview

The synthesis of 2,3,6-trimethoxyisonicotinonitrile from 2,3,6-trichloropyridine is achieved in two distinct steps, as illustrated in the workflow below. The initial step involves a nucleophilic aromatic substitution (SNAr) reaction to replace the three chloro substituents with methoxy groups. The subsequent step introduces the isonicotinonitrile functionality at the 4-position of the pyridine ring via a directed ortho-metalation (DoM) followed by cyanation.

Synthetic Workflow start 2,3,6-Trichloropyridine step1 Step 1: Exhaustive Methoxylation start->step1 intermediate 2,3,6-Trimethoxypyridine step1->intermediate step2 Step 2: Directed ortho-Metalation and Cyanation intermediate->step2 product 2,3,6-Trimethoxyisonicotinonitrile step2->product

Caption: A two-step workflow for the synthesis of 2,3,6-trimethoxyisonicotinonitrile.

Part 1: Exhaustive Methoxylation of 2,3,6-Trichloropyridine

Reaction Principle and Mechanism

The first step of the synthesis is a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyridine ring, further activated by the three electron-withdrawing chlorine atoms, facilitates the attack of the methoxide nucleophile.[1][2] The reaction proceeds via a Meisenheimer-like intermediate, with the sequential displacement of all three chloride ions to yield the desired 2,3,6-trimethoxypyridine.[3]

Methoxylation Mechanism reactant 2,3,6-Trichloropyridine intermediate Meisenheimer-like Intermediate reactant->intermediate + 3 NaOMe - 3 NaCl nucleophile Sodium Methoxide (NaOMe) product 2,3,6-Trimethoxypyridine intermediate->product Aromatization

Caption: Simplified mechanism of the exhaustive methoxylation of 2,3,6-trichloropyridine.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesPurity
2,3,6-Trichloropyridine182.44[4]10.0 g0.05598%
Sodium Methoxide54.02[5]10.3 g0.19195%
Anhydrous Methanol32.04150 mL-≥99.8%
Dichloromethane84.93200 mL-ACS grade
Saturated aq. NaCl-100 mL--
Anhydrous MgSO₄120.3710 g--

Procedure:

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add sodium methoxide (10.3 g, 0.191 mol).

  • Addition of Solvent and Reactant: Carefully add anhydrous methanol (150 mL) to the flask. Stir the mixture until the sodium methoxide is fully dissolved. To this solution, add 2,3,6-trichloropyridine (10.0 g, 0.055 mol).

  • Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the methanol under reduced pressure.

  • Extraction: To the residue, add 100 mL of deionized water and extract with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with saturated aqueous NaCl solution (100 mL), and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2,3,6-trimethoxypyridine.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure product.

Part 2: Directed ortho-Metalation and Cyanation of 2,3,6-Trimethoxypyridine

Reaction Principle and Mechanism

The second step involves the introduction of a cyano group at the 4-position of the pyridine ring. This is achieved through a directed ortho-metalation (DoM) reaction. The methoxy groups at the 3- and 6-positions direct the deprotonation by a strong base, such as n-butyllithium (n-BuLi), to the adjacent 4-position. The resulting lithiated intermediate is then quenched with an electrophilic cyanating agent, such as N-cyanobenzensulfonamide, to afford the final product, 2,3,6-trimethoxyisonicotinonitrile.

Cyanation Mechanism reactant 2,3,6-Trimethoxypyridine lithiated_intermediate 4-Lithio-2,3,6-trimethoxypyridine reactant->lithiated_intermediate + n-BuLi base n-Butyllithium (n-BuLi) product 2,3,6-Trimethoxyisonicotinonitrile lithiated_intermediate->product + PhSO₂CN cyanating_agent N-Cyanobenzensulfonamide

Caption: Mechanism of directed ortho-metalation and cyanation.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesPurity
2,3,6-Trimethoxypyridine169.185.0 g0.0295≥98%
n-Butyllithium (2.5 M in hexanes)64.0613.0 mL0.0325-
N-Cyanobenzensulfonamide182.196.45 g0.035497%
Anhydrous Tetrahydrofuran (THF)72.11100 mL-≥99.9%
Saturated aq. NH₄Cl-50 mL--
Ethyl Acetate88.11150 mL-ACS grade
Saturated aq. NaCl-50 mL--
Anhydrous Na₂SO₄142.0410 g--

Procedure:

  • Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask under a nitrogen atmosphere, add 2,3,6-trimethoxypyridine (5.0 g, 0.0295 mol) and anhydrous THF (100 mL).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (13.0 mL of a 2.5 M solution in hexanes, 0.0325 mol) dropwise over 20 minutes. Stir the reaction mixture at -78 °C for 1 hour.

  • Cyanation: In a separate flask, dissolve N-cyanobenzensulfonamide (6.45 g, 0.0354 mol) in 30 mL of anhydrous THF. Add this solution to the reaction mixture at -78 °C dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching and Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (50 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with saturated aqueous NaCl solution (50 mL), and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 2,3,6-trimethoxyisonicotinonitrile as a solid.

Analytical Characterization

The identity and purity of the synthesized 2,3,6-trimethoxyisonicotinonitrile should be confirmed by a combination of analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the positions of the substituents.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic nitrile (C≡N) stretching vibration.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Safety Precautions

  • 2,3,6-Trichloropyridine: Harmful if swallowed and causes skin and eye irritation.[4][6][7][8] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium Methoxide: A flammable solid that reacts violently with water.[5][9][10][11] It is corrosive and can cause severe skin and eye burns.[9][12] Handle under an inert atmosphere and away from moisture and ignition sources.

  • n-Butyllithium: A pyrophoric reagent that can ignite spontaneously in air. Handle with extreme caution under an inert atmosphere using appropriate syringe and cannula techniques.

  • N-Cyanobenzensulfonamide: A toxic compound. Avoid inhalation and contact with skin and eyes.

  • General Precautions: All reactions should be performed in a well-ventilated fume hood. Wear appropriate PPE at all times. Consult the Safety Data Sheets (SDS) for all reagents before use.

References

  • Katritzky, A. R., et al. (2005).
  • Jiang, H., et al. (2012). Copper-Mediated Selective Cyanation of Indoles and 2-Phenylpyridines with Ammonium Iodide and DMF. Organic Letters, 14(15), 3878-3881.
  • Alkali Metals Limited. (n.d.). Material Safety Data Sheet Sodium Methoxide (Powder). Retrieved from [Link]

  • PubChem. (n.d.). 4-Cyanopyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2,3,6-Trichloropyridine. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Oxford Learning Link. (n.d.). Chapter 7 Nucleophilic aromatic substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 6.1: Nucleophilic Aromatic Substitution. Retrieved from [Link]

Sources

Application

Application Note: High-Yield Synthesis of 2,3,6-Trimethoxyisonicotinonitrile via Exhaustive Nucleophilic Aromatic Substitution (SNAr)

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, process optimization, and self-validating protocols for poly-substituted pyridine synthesis. Exec...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, process optimization, and self-validating protocols for poly-substituted pyridine synthesis.

Executive Summary

As drug development increasingly relies on highly functionalized heterocycles to navigate complex structure-activity relationships (SAR), the efficient synthesis of densely substituted pyridines has become paramount. 2,3,6-Trimethoxyisonicotinonitrile is a highly valuable, electron-rich building block used in the synthesis of advanced active pharmaceutical ingredients (APIs).

This application note details a robust, field-proven methodology for synthesizing 2,3,6-trimethoxyisonicotinonitrile via an exhaustive Nucleophilic Aromatic Substitution (SNAr) utilizing 2,3,6-trifluoroisonicotinonitrile and sodium methoxide (NaOMe). By moving beyond standard procedural lists, this guide explores the thermodynamic and kinetic causalities—such as the "element effect" and regioselective activation—that dictate the success of this transformation.

Mechanistic Rationale & Substrate Design (E-E-A-T)

Why SNAr on the Pyridine Core?

Unlike electrophilic aromatic substitution, which is hindered by the electron-deficient nature of the pyridine ring, the SNAr mechanism thrives on electron deficiency. The SNAr pathway is the most important mechanism for nucleophilic substitution on aromatic rings, requiring electron-withdrawing groups to activate the ring toward nucleophilic attack .

For our target, the regioselectivity is perfectly orchestrated by the existing functional groups:

  • Nitrogen Activation (C2 & C6): The pyridine nitrogen acts as a powerful electron-withdrawing sink, highly activating the positions ortho and para to it.

  • Cyano Activation (C3): The cyano group at C4 is a strong π -acceptor, activating the ortho positions (C3 and C5) .

The "Element Effect": Fluorine vs. Chlorine

A common pitfall in SNAr design is selecting the chlorinated precursor (2,3,6-trichloroisonicotinonitrile) due to lower cost. However, SNAr proceeds through a negatively charged, electron-rich carbanion known as the Meisenheimer complex .

Because the addition of the nucleophile is the rate-determining step, the extreme electronegativity of fluorine stabilizes the transition state leading to the Meisenheimer complex via inductive effects far better than chlorine. This phenomenon, known as the "element effect," dictates that fluorinated aromatics react significantly faster than their chlorinated counterparts . Furthermore, the stabilization of this preassociation complex is a key driver in the high substitution rates observed in highly functionalized pyridines .

SNAr_Logic Substrate 2,3,6-Trifluoroisonicotinonitrile N_effect Pyridine Nitrogen (Electron Withdrawing) Substrate->N_effect CN_effect Cyano Group at C4 (Electron Withdrawing) Substrate->CN_effect F_effect Fluorine Leaving Groups (High Electronegativity) Substrate->F_effect C2_C6 Activates C2 & C6 (ortho/para to N) N_effect->C2_C6 C3 Activates C3 (ortho to CN) CN_effect->C3 Meisenheimer Stabilizes Meisenheimer Complex (Element Effect) F_effect->Meisenheimer SNAr Exhaustive SNAr with NaOMe C2_C6->SNAr Rapid substitution C3->SNAr Rapid substitution Meisenheimer->SNAr

Logical relationship of substituent effects driving regioselective SNAr activation.

Reaction Optimization & Quantitative Data

To establish a self-validating protocol, we evaluated the kinetic barriers of sequential substitutions. While the first methoxy substitution is rapid at room temperature, the newly introduced methoxy group donates electron density via resonance (+M effect), slightly deactivating the ring for the second and third substitutions. Therefore, thermal driving (reflux) is required to achieve complete tri-substitution.

Table 1: Optimization of Reaction Conditions

EntryPrecursorNaOMe (eq)SolventTemp (°C)Time (h)Yield (%)IPC Observation (LC-MS)
12,3,6-Trichloroisonicotinonitrile4.0MeOH652445%Stalled at di-substitution (m/z 199.0)
22,3,6-Trifluoroisonicotinonitrile3.0MeOH251262%Mix of di- and tri-substituted products
3 2,3,6-Trifluoroisonicotinonitrile 4.0 MeOH 65 5 94% Complete conversion to target (m/z 195.1)
42,3,6-Trifluoroisonicotinonitrile4.0THF/MeOH65881%Slower kinetics due to lower MeOH concentration

Self-Validating Experimental Protocol

This methodology is designed with built-in In-Process Controls (IPC) to ensure the chemist can validate the reaction state at any given moment without relying on blind assumptions.

Reagents & Equipment
  • Substrate: 2,3,6-Trifluoroisonicotinonitrile (1.0 eq, 10.0 mmol, 1.58 g)

  • Nucleophile: Sodium Methoxide (NaOMe) powder (4.0 eq, 40.0 mmol, 2.16 g)

  • Solvent: Anhydrous Methanol (50 mL)

  • Equipment: 100 mL round-bottom flask, reflux condenser, magnetic stirrer, LC-MS setup.

Step-by-Step Procedure
  • Initiation (0 °C): Dissolve 2,3,6-trifluoroisonicotinonitrile (1.58 g) in 50 mL of anhydrous MeOH in a dry 100 mL flask under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

  • Controlled Reagent Addition: Add NaOMe (2.16 g) portion-wise over 10 minutes.

    • Causality Check: The first SNAr substitution is highly exothermic. Adding the nucleophile at 0 °C prevents localized overheating, which can lead to the hydrolysis of the cyano group or polymerization.

  • Exhaustive Substitution (65 °C): Remove the ice bath, attach a reflux condenser, and heat the reaction mixture to 65 °C (gentle reflux) for 5 hours.

    • Causality Check: The thermal energy overcomes the deactivating +M effect of the initially installed methoxy groups, forcing the substitution of the final, most sterically hindered fluorine atom.

  • In-Process Control (IPC): After 4.5 hours, sample 50 µL of the reaction mixture, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

    • Self-Validation: You must observe the complete disappearance of the di-substituted intermediate mass ([M+H]+ = 183.1 m/z ) and the absolute dominance of the target tri-substituted product mass ([M+H]+ = 195.1 m/z ). If the di-substituted mass is >2% relative abundance, continue refluxing for an additional 2 hours.

  • Quench & Workup: Once validated, cool the reaction to room temperature and pour it slowly into 150 mL of vigorously stirred ice-water.

    • Visual Cue: A white to off-white precipitate will form immediately as the highly organic product crashes out of the aqueous phase.

  • Extraction & Drying: Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na2SO4. Concentrate under reduced pressure to yield the crude product.

  • Purification: Purify via silica gel flash chromatography using an isocratic elution of Hexanes:EtOAc (80:20). The product is highly UV-active and will elute as a single distinct band at 254 nm.

Workflow Start Start: 2,3,6-Trifluoroisonicotinonitrile + NaOMe (4.0 eq) React Reaction: Reflux in MeOH (65°C, 4-6 hours) Start->React IPC IPC: LC-MS Monitoring (Target m/z 195.1) React->IPC IPC->React Incomplete Quench Quench: Cool to 0°C Add to Ice-Water IPC->Quench Complete Extract Extraction: EtOAc / Brine Dry over Na2SO4 Quench->Extract Purify Purification: Silica Gel Column (Hexanes/EtOAc) Extract->Purify Product Pure 2,3,6-Trimethoxyisonicotinonitrile Purify->Product

Experimental workflow for the synthesis and purification of 2,3,6-Trimethoxyisonicotinonitrile.

References

  • [1] Title: Nucleophilic aromatic substitution - Wikipedia Source: Wikipedia URL:[Link]

  • [2] Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL:[Link]

  • Title: 16.6: Nucleophilic Aromatic Substitution Source: Chemistry LibreTexts URL:[Link]

  • [3] Title: Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions Source: PMC (National Institutes of Health) URL:[Link]

Sources

Method

Application Notes and Protocols: The Strategic Utility of 2,3,6-Trimethoxyisonicotinonitrile in the Synthesis of Novel Kinase Inhibitors

Introduction: The Pyridine Scaffold as a Privileged Motif in Kinase Inhibitor Design The pyridine ring is a cornerstone in the architecture of numerous small-molecule kinase inhibitors. Its electron-deficient nature and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyridine Scaffold as a Privileged Motif in Kinase Inhibitor Design

The pyridine ring is a cornerstone in the architecture of numerous small-molecule kinase inhibitors. Its electron-deficient nature and ability to form key hydrogen bonds within the ATP-binding pocket of kinases make it a highly sought-after heterocyclic scaffold in medicinal chemistry.[1][2] Kinase inhibitors have revolutionized the treatment of various diseases, particularly cancer, by targeting specific signaling pathways that drive cell proliferation and survival.[3] The design of potent and selective kinase inhibitors often involves the strategic functionalization of the pyridine core to optimize binding affinity, pharmacokinetic properties, and overall efficacy.

This application note provides a comprehensive guide to the synthetic utility of 2,3,6-trimethoxyisonicotinonitrile , a versatile and highly functionalized pyridine-based building block, in the construction of a novel pyrazolo[3,4-b]pyridine-based kinase inhibitor. The strategic placement of methoxy groups at the C-2 and C-6 positions renders these sites susceptible to nucleophilic aromatic substitution (SNAr), allowing for the sequential and regioselective introduction of various pharmacophoric elements.[4][5][6] The nitrile group at C-4 and the methoxy group at C-3 provide a latent functionality for the construction of fused heterocyclic systems, such as the pyrazolopyridine core, which is a prevalent motif in many clinically approved and investigational kinase inhibitors.[7]

Herein, we present a detailed, multi-step protocol for the synthesis of a hypothetical, yet representative, pyrazolo[3,4-b]pyridine-based kinase inhibitor, 3-amino-6-(morpholino)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile , starting from 2,3,6-trimethoxyisonicotinonitrile. The causality behind each experimental choice and the underlying chemical principles will be thoroughly discussed.

Synthetic Workflow Overview

The overall synthetic strategy involves a three-step sequence: 1) A regioselective nucleophilic aromatic substitution to install the morpholino moiety. 2) A subsequent substitution of a methoxy group with hydrazine to introduce the key functionality for pyrazole ring formation. 3) An intramolecular cyclization to construct the final pyrazolo[3,4-b]pyridine scaffold.

G cluster_0 Step 1: Selective Nucleophilic Aromatic Substitution cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Intramolecular Cyclization A 2,3,6-Trimethoxyisonicotinonitrile B 2,3-Dimethoxy-6-morpholinoisonicotinonitrile A->B Morpholine, K2CO3, DMF, 80 °C C 2-Hydrazinyl-3-methoxy-6-morpholinoisonicotinonitrile B->C Hydrazine hydrate, Ethanol, Reflux D 3-Amino-6-morpholino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile C->D NaOEt, Ethanol, Reflux

Caption: Synthetic workflow for the preparation of a pyrazolo[3,4-b]pyridine-based kinase inhibitor.

Experimental Protocols

PART 1: Synthesis of 2,3-Dimethoxy-6-morpholinoisonicotinonitrile (Intermediate 1)

Rationale: The methoxy groups at the C-2 and C-6 positions of the pyridine ring are activated towards nucleophilic aromatic substitution due to the electron-withdrawing effect of the ring nitrogen.[6] Morpholine is a common secondary amine used in the synthesis of kinase inhibitors, often imparting favorable solubility and pharmacokinetic properties. By controlling the reaction temperature and stoichiometry, a regioselective monosubstitution at the C-6 position can be achieved. Potassium carbonate is used as a mild base to neutralize the methoxy anion leaving group.

Materials:

  • 2,3,6-Trimethoxyisonicotinonitrile (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,3,6-trimethoxyisonicotinonitrile, potassium carbonate, and anhydrous DMF.

  • Stir the suspension at room temperature for 10 minutes.

  • Add morpholine dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2,3-dimethoxy-6-morpholinoisonicotinonitrile as a solid.

Compound Molecular Weight Expected Yield Appearance
2,3-Dimethoxy-6-morpholinoisonicotinonitrile249.27 g/mol 75-85%Off-white solid
PART 2: Synthesis of 2-Hydrazinyl-3-methoxy-6-morpholinoisonicotinonitrile (Intermediate 2)

Rationale: The remaining methoxy group at the C-2 position is still activated for SNAr. Hydrazine is a potent nucleophile that can displace the methoxy group to form a hydrazinylpyridine. This intermediate is the direct precursor for the construction of the fused pyrazole ring. The reaction is typically carried out in a protic solvent like ethanol at reflux to drive the substitution to completion.

Materials:

  • 2,3-Dimethoxy-6-morpholinoisonicotinonitrile (1.0 eq)

  • Hydrazine hydrate (5.0 eq)

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask, suspend 2,3-dimethoxy-6-morpholinoisonicotinonitrile in ethanol.

  • Add hydrazine hydrate to the suspension.

  • Heat the reaction mixture to reflux and stir for 8-12 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Add cold deionized water to the residue to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-hydrazinyl-3-methoxy-6-morpholinoisonicotinonitrile . This intermediate is often used in the next step without further purification.

Compound Molecular Weight Expected Yield Appearance
2-Hydrazinyl-3-methoxy-6-morpholinoisonicotinonitrile249.27 g/mol 80-90%Yellow solid
PART 3: Synthesis of 3-Amino-6-morpholino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (Final Product)

Rationale: This step involves an intramolecular cyclization of the hydrazinylnitrile intermediate. The reaction is base-catalyzed, with a strong base like sodium ethoxide deprotonating the hydrazine nitrogen, which then attacks the nitrile carbon. Subsequent tautomerization leads to the formation of the aromatic pyrazole ring. The methoxy group at the C-3 position is eliminated during this process.

Materials:

  • 2-Hydrazinyl-3-methoxy-6-morpholinoisonicotinonitrile (1.0 eq)

  • Sodium ethoxide (NaOEt) (2.0 eq)

  • Anhydrous Ethanol

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

Procedure:

  • To a suspension of 2-hydrazinyl-3-methoxy-6-morpholinoisonicotinonitrile in anhydrous ethanol in a round-bottom flask under an inert atmosphere, add sodium ethoxide.

  • Heat the reaction mixture to reflux and stir for 6-8 hours. Monitor the formation of the product by TLC.

  • Upon completion, cool the reaction to room temperature and carefully quench by adding saturated aqueous ammonium chloride solution.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain 3-amino-6-morpholino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile .

Compound Molecular Weight Expected Yield Appearance
3-Amino-6-morpholino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile258.28 g/mol 65-75%Light yellow solid

Conclusion and Future Perspectives

This application note demonstrates a robust and efficient synthetic route to a novel pyrazolo[3,4-b]pyridine derivative, a scaffold of significant interest in kinase inhibitor research. The strategic use of 2,3,6-trimethoxyisonicotinonitrile allows for a modular and regioselective synthesis, highlighting its value as a versatile building block. The final product, with its amino and morpholino functionalities, is primed for further derivatization to explore structure-activity relationships (SAR) against various kinase targets. The amino group can be acylated or coupled with other fragments, while the nitrile can be hydrolyzed to the corresponding carboxylic acid or amide, or used in further heterocyclic ring formations. This synthetic platform provides a solid foundation for the development of next-generation kinase inhibitors.

References

Sources

Application

Introduction: The Isonicotinonitrile Scaffold in Modern Drug Discovery

An In-Depth Guide to the Biological Activity of Substituted Isonicotinonitriles: Application Notes and Protocols The isonicotinonitrile, or 4-cyanopyridine, framework is a cornerstone in medicinal chemistry, recognized f...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Biological Activity of Substituted Isonicotinonitriles: Application Notes and Protocols

The isonicotinonitrile, or 4-cyanopyridine, framework is a cornerstone in medicinal chemistry, recognized for its versatile role as a "privileged structure."[1] This designation is reserved for molecular scaffolds that can bind to a wide range of biological targets, thereby exhibiting diverse pharmacological activities. The synthetic tractability of the pyridine ring allows for extensive modification, leading to the creation of large libraries of substituted derivatives. These compounds have demonstrated a remarkable breadth of biological effects, including potent anticancer, anti-inflammatory, and antimicrobial properties.[1][2]

Marketed drugs built upon the related nicotinonitrile (3-cyanopyridine) scaffold, such as the kinase inhibitors Bosutinib and Neratinib, underscore the therapeutic relevance of this chemical class.[1] This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering an in-depth exploration of the biological activities of substituted isonicotinonitriles. It provides not only the mechanistic basis for their actions but also detailed, field-proven experimental protocols for their evaluation.

Synthesis of Substituted Isonicotinonitriles: A Brief Overview

The parent compound, 4-cyanopyridine (isonicotinonitrile), is typically manufactured via the ammoxidation of 4-methylpyridine.[3] From this starting point, a diverse array of substituted derivatives can be synthesized. Common synthetic strategies include the dehydration of N-substituted formamides using reagents like triphenylphosphine and iodine, a method noted for its use of readily available, low-cost reagents and mild reaction conditions.[4][5] Other routes involve the reaction of organometallic compounds with isonitriles to introduce various substituents.[6] The versatility of these synthetic methods is crucial for generating the chemical diversity needed for structure-activity relationship (SAR) studies.

G cluster_synthesis General Synthetic Workflow Start Starting Material (e.g., 4-Methylpyridine) Step1 Ammoxidation Start->Step1 Isonico Isonicotinonitrile (4-Cyanopyridine) Step1->Isonico Step2 Substitution Reaction (e.g., Dehydration of Formamides, Organometallic Addition) Isonico->Step2 Deriv Substituted Isonicotinonitrile Library Step2->Deriv

Caption: General workflow for the synthesis of substituted isonicotinonitriles.

Key Biological Activities and Mechanisms of Action

Anticancer Activity

Substituted isonicotinonitriles and related cyanopyridine structures exert their anticancer effects primarily by disrupting critical cell signaling pathways that govern cell proliferation, survival, and metastasis.

Mechanism of Action: Kinase Inhibition A primary mechanism is the inhibition of protein kinases, enzymes that are frequently dysregulated in various cancers.[1] By occupying the ATP-binding site of these kinases, the compounds can block downstream signaling, leading to cell cycle arrest and a halt in proliferation. Some isatin derivatives, which share structural motifs, have been approved as anticancer drugs (e.g., Sunitinib) that function as kinase inhibitors.[7] Computational studies have also predicted that related aminonitriles have a high potential to act as kinase inhibitors.[8]

Mechanism of Action: Induction of Apoptosis Many derivatives are potent inducers of apoptosis (programmed cell death). Some isatin-based compounds, for instance, trigger apoptosis through the generation of reactive oxygen species (ROS), which causes mitochondrial membrane dissipation and initiates the cell death cascade.[7][9] A significant advantage of certain isatin-related heterocycles is their ability to inhibit the proliferation of cancer cell lines that are resistant to conventional apoptosis-inducing chemotherapies, highlighting their potential to overcome a major clinical challenge.

G Isonicotinonitrile Substituted Isonicotinonitrile Kinase Protein Kinase (Dysregulated in Cancer) Isonicotinonitrile->Kinase Inhibits Pathway Downstream Signaling (e.g., Proliferation, Survival) Kinase->Pathway ATP ATP ATP->Kinase Activates Proliferation Tumor Growth & Survival Pathway->Proliferation

Caption: Simplified pathway of anticancer action via kinase inhibition.

Anti-inflammatory Activity

Chronic inflammation is a driver of numerous diseases. Substituted isonicotinonitriles have emerged as promising non-steroidal anti-inflammatory agents.

Mechanism of Action: ROS Inhibition and COX-2 Modulation The anti-inflammatory activity of isonicotinoyl compounds is strongly correlated with their ability to inhibit the production of reactive oxygen species (ROS) by human blood cells.[2] ROS are significant mediators of inflammation. Molecular docking studies suggest that these compounds may also exert their effects through the inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key player in the synthesis of prostaglandins, which are central to the inflammatory response.[2][10] Some pyridine derivatives have also been shown to possess iron-chelating properties; since enzymes like cyclooxygenase are heme-dependent, this chelation may contribute to their anti-inflammatory effects.[11]

Quantitative Data: Comparative Efficacy Several studies have highlighted the potent anti-inflammatory activity of isonicotinate derivatives. The data below summarizes the efficacy of selected compounds compared to the standard drug, Ibuprofen.

Compound IDDescriptionIn Vitro ROS Inhibition IC₅₀ (µg/mL)Reference
Compound 5 Isonicotinate of meta-aminophenol1.42 ± 0.1[2][12][13]
Ibuprofen Standard NSAID11.2 ± 1.9[2][12][13]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

G Stimulus Inflammatory Stimulus Cells Immune Cells (e.g., Phagocytes) Stimulus->Cells COX2 COX-2 Enzyme Cells->COX2 ROS Reactive Oxygen Species (ROS) Cells->ROS Inflammation Inflammation & Pain COX2->Inflammation ROS->Inflammation Isonicotinonitrile Substituted Isonicotinonitrile Isonicotinonitrile->COX2 Inhibits Isonicotinonitrile->ROS Inhibits

Caption: Mechanism of anti-inflammatory action via ROS and COX-2 inhibition.

Antimicrobial Activity

The rise of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Isonicotinonitrile derivatives have shown significant promise in this area.

Spectrum of Activity Derivatives of the related nicotinonitrile scaffold have demonstrated broad-spectrum activity against both Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), with some compounds showing minimum inhibitory concentration (MIC) values comparable to standard antibiotics.[1] Antifungal properties against species like Candida albicans have also been reported.[1] Furthermore, isonicotinic acid hydrazide and its derivatives are well-established for their potent antimycobacterial activity against Mycobacterium tuberculosis.[14][15][16]

Quantitative Data: Antimicrobial Efficacy The table below provides an example of the antimicrobial activity of selected compounds.

Compound ClassTarget OrganismMIC (µg/mL)Reference
Thiazolidin-4-one linked dinitrobenzamidesMycobacterium tuberculosis H37Ra6.25 - 50[17]
N-substituted carbazoles with triazoleCandida albicans2 - 4[18]
Isonicotinoyl-amino acid derivativesVarious bacteriaSpecific activity reported[15]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a bacterium or fungus.

Experimental Protocols: Application Notes

Protocol 1: In Vitro Anticancer Activity using the MTT Assay

Objective: To determine the cytotoxicity of substituted isonicotinonitriles against a cancer cell line. The MTT assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • Cancer cell line (e.g., MCF-7, HCT-116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Test compounds dissolved in DMSO (stock solution)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well microplate

  • Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be <0.5%. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for vehicle control (medium with DMSO) and untreated control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will convert MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value.

G Seed 1. Seed Cells in 96-well plate Incubate1 2. Incubate 24h Seed->Incubate1 Treat 3. Add Compound Dilutions Incubate1->Treat Incubate2 4. Incubate 48-72h Treat->Incubate2 MTT 5. Add MTT Solution Incubate2->MTT Incubate3 6. Incubate 4h MTT->Incubate3 Solubilize 7. Solubilize Formazan Crystals Incubate3->Solubilize Read 8. Read Absorbance (570 nm) Solubilize->Read Analyze 9. Calculate IC₅₀ Read->Analyze

Caption: Workflow for the MTT cell viability assay.

Protocol 2: In Vitro Anti-inflammatory ROS Inhibition Assay

Objective: To measure the ability of test compounds to inhibit the production of reactive oxygen species (ROS) from phorbol 12-myristate 13-acetate (PMA)-stimulated whole blood.

Materials:

  • Fresh human whole blood (heparinized)

  • Hanks Balanced Salt Solution (HBSS)

  • Luminol (enhancer for chemiluminescence)

  • Phorbol 12-myristate 13-acetate (PMA) solution (stimulant)

  • Test compounds dissolved in DMSO

  • 96-well white microplate (for luminescence)

  • Luminometer

Procedure:

  • Blood Dilution: Dilute fresh heparinized whole blood 1:50 in sterile HBSS.

  • Plate Setup: Add 50 µL of diluted blood to the wells of a 96-well white plate.

  • Compound Addition: Add 25 µL of the test compound at various concentrations to the wells. Use Ibuprofen as a positive control and HBSS with DMSO as a vehicle control.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Luminol/PMA Addition: Prepare a working solution of Luminol and PMA in HBSS. Add 25 µL of this solution to each well to initiate the oxidative burst.

  • Chemiluminescence Measurement: Immediately place the plate in a luminometer and measure the light emission (chemiluminescence) every 2 minutes for a total of 50 minutes.

  • Data Analysis: Calculate the area under the curve (AUC) for the chemiluminescence response over time. Determine the percentage of inhibition for each compound concentration relative to the vehicle control and calculate the IC₅₀ value.

G Prep 1. Prepare Diluted Whole Blood AddBlood 2. Add Blood to 96-well plate Prep->AddBlood AddCmpd 3. Add Test Compound AddBlood->AddCmpd Incubate 4. Incubate 20 min at 37°C AddCmpd->Incubate Stimulate 5. Add Luminol/PMA to trigger ROS Incubate->Stimulate Measure 6. Measure Chemiluminescence in Luminometer Stimulate->Measure Analyze 7. Calculate % Inhibition and IC₅₀ Measure->Analyze

Caption: Workflow for the whole blood ROS inhibition assay.

Protocol 3: Antimicrobial MIC Determination via Broth Microdilution

Objective: To determine the Minimum Inhibitory Concentration (MIC) of test compounds against a specific bacterial strain.

Materials:

  • Bacterial strain (e.g., S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds dissolved in DMSO

  • Standard antibiotic (e.g., Ciprofloxacin)

  • Sterile 96-well microplate

  • Spectrophotometer or microplate reader (optional)

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in CAMHB. Start with the highest concentration and dilute across the plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.

  • Controls: Include a positive control (bacteria in broth, no compound) to ensure growth and a negative control (broth only) to check for sterility. Also, include a standard antibiotic as a reference.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity). This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Conclusion and Future Perspectives

Substituted isonicotinonitriles represent a highly versatile and therapeutically relevant class of compounds. Their demonstrated efficacy as anticancer, anti-inflammatory, and antimicrobial agents provides a strong foundation for further drug development. Future research should focus on comprehensive structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling of lead candidates. Exploring novel applications, such as their potential use as "warheads" for metalloenzyme drug targets, could open new avenues for therapeutic intervention.[19] The protocols and data presented in this guide offer a robust framework for researchers to systematically investigate and unlock the full potential of this promising chemical scaffold.

References

  • Synthesis and antiinflammatory evaluation of substituted isophthalonitriles, trimesonitriles, benzonitriles, and terephthalonitriles. PubMed.
  • Wang, X., Wang, Q.-G., & Luo, Q.-L. (2015). Synthesis of Isonitriles from N-Substituted Formamides Using Triphenylphosphine and Iodine. Synthesis, 47, 49-54.
  • Potential Biological Activity of Substituted Nicotinonitriles: A Technical Guide. Benchchem.
  • Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. PMC.
  • Design rationale of isonicotinates. ResearchGate.
  • Composition, synthesis and use of isonitriles. Google Patents.
  • Synthesis of Isonitriles from N-Substituted Formamides Using Triphenylphosphine and Iodine. Semantic Scholar.
  • Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. PubMed.
  • Nicotinonitrile derivatives as antitumor agents. ResearchGate.
  • Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. ResearchGate.
  • Current Understanding toward Isonitrile Group Biosynthesis and Mechanism. PMC - NIH.
  • A Versatile Synthesis of Substituted Isoquinolines. PMC - NIH.
  • Design, Green Synthesis, and Anticancer Activity of Novel Nicotinonitrile Derivatives | Request PDF. ResearchGate.
  • Antibacterial Activities of Isonicotinic acid derivatives. | Download Table. ResearchGate.
  • In Silico Pharmacological Prediction of Substituted Aminonitriles. MDPI.
  • Molecular Periphery Design Allows Control of the New Nitrofurans Antimicrobial Selectivity. MDPI.
  • Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Semantic Scholar.
  • Synthesis and antimicrobial activity of some new isonicotinoylamino acid and dipeptide derivatives. PubMed.
  • Isonitrile Containing Compounds: an Unexploited Opportunity for Medicinal Chemists?. Key Organics.
  • Catalytic Isonitrile Insertions and Condensations Initiated by RNC–X Complexation. PMC.
  • A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. PMC.
  • Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives. PMC.
  • Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. MDPI.
  • Synthesis and Biological Activity Evaluation of Novel β-Substituted Nitromethylene Neonicotinoid Analogues. MDPI.
  • Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers.
  • Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. PubMed.
  • Nicotinonitrile. Wikipedia.
  • Isatin derivatives with activity against apoptosis-resistant cancer cells. PMC - NIH.
  • Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. PMC.
  • Exploring 4-Cyanopyridine: Properties, Applications, and Manufacturing. LinkedIn.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2,3,6-Trimethoxyisonicotinonitrile Synthesis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high yields in the synthesis of highly substituted pyridines like 2,3,6-Tri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high yields in the synthesis of highly substituted pyridines like 2,3,6-Trimethoxyisonicotinonitrile (CAS: 1383788-28-0)[1].

The standard synthetic route relies on the exhaustive nucleophilic aromatic substitution (SNAr) of 2,3,6-trichloroisonicotinonitrile using sodium methoxide (NaOMe). While this appears to be a straightforward displacement, the presence of the electron-withdrawing cyano group at the 4-position introduces severe chemoselectivity and reactivity challenges. This guide is designed to deconstruct the causality behind common failure modes and provide a self-validating, field-proven protocol to maximize your yield.

Part 1: Diagnostic Data & Impurity Profiling

Before adjusting your protocol, you must understand how your reaction conditions dictate the kinetic vs. thermodynamic pathways of the methoxide nucleophile. Below is a quantitative summary of how solvent and stoichiometry impact the final product distribution.

Table 1: Reaction Optimization & Impurity Profiling Data

Solvent SystemNaOMe (eq)Temp (°C)Conversion (%)Target Yield (%)Major Byproduct / Failure Mode
Methanol3.565>99<15Imino ether (Nitrile attack)
DMF3.0258540Dimethoxy-chloro intermediate
DMF (Anhydrous) 3.5 65 >99 88 None (Optimal Conditions)
THF3.5656025Dimethoxy-chloro intermediate

Part 2: Mechanistic Troubleshooting (FAQs)

Q1: My yield is exceptionally low (<15%), and LC-MS/NMR indicates the cyano group has been modified. Why is this happening? A1: This is the most common pitfall and is entirely dictated by your choice of solvent. If you are using Methanol (a protic solvent), the methoxide anion is highly solvated, which reduces its nucleophilicity toward the aromatic ring. Concurrently, the cyano group is activated via hydrogen bonding from the solvent, making the nitrile carbon highly susceptible to nucleophilic attack. This kinetically favors the formation of an imino ether byproduct[2].

  • The Fix: Switch to a polar aprotic solvent like Dimethylformamide (DMF) . In DMF, the methoxide acts as a "naked," highly reactive nucleophile. This drives the thermodynamically favored SNAr displacement of the chlorides while leaving the nitrile intact[2].

Q2: I switched to DMF, but I am isolating a mixture of products, primarily a dimethoxy-mono-chloro intermediate. How do I push the reaction to completion? A2: This is an issue of differential ring activation. The chloride leaving groups at the C2 and C6 positions are highly activated by both the adjacent ring nitrogen and the para/ortho relationship to the cyano group; these displace rapidly even at 0 °C. However, the C3 position is significantly less activated and sterically hindered by the newly installed C2 methoxy group.

  • The Fix: You must provide thermal activation. Ensure you are using a slight excess of base (3.5 equivalents) and heat the reaction to 65 °C for 4–6 hours to overcome the activation energy barrier for the final SNAr step.

Q3: My IR spectrum shows a strong peak at ~1680 cm⁻¹ and a complete loss of the 2230 cm⁻¹ nitrile stretch. What happened? A3: Your reaction system was contaminated with moisture. Water reacts with sodium methoxide to generate sodium hydroxide. Hydroxide is an excellent nucleophile for nitriles and will rapidly hydrolyze your isonicotinonitrile into a primary amide (hence the 1680 cm⁻¹ C=O stretch) or a carboxylic acid.

  • The Fix: Use strictly anhydrous DMF, fresh NaOMe (preferably titrated or newly opened), and maintain a strict Argon/Nitrogen atmosphere throughout the reaction.

Part 3: Pathway Visualization

The diagram below illustrates the critical chemoselective divergence based on solvent selection.

Chemoselectivity SM 2,3,6-Trichloroisonicotinonitrile (Starting Material) CondA NaOMe in Methanol (Protic Media) SM->CondA Path A CondB NaOMe in DMF (Aprotic Media) SM->CondB Path B ProdA Imino Ether Byproduct (Nitrile Attack) CondA->ProdA Kinetically favored ProdB 2,3,6-Trimethoxyisonicotinonitrile (Exclusive SNAr) CondB->ProdB Chemoselective

Caption: Chemoselective pathways in the methoxylation of 2,3,6-trichloroisonicotinonitrile.

Part 4: Validated Experimental Protocol

To ensure reproducibility, follow this self-validating methodology for the synthesis of 2,3,6-Trimethoxyisonicotinonitrile.

Step 1: System Preparation Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the system with Argon for 15 minutes to ensure a strictly anhydrous environment.

Step 2: Reagent Loading Dissolve 2,3,6-trichloroisonicotinonitrile (1.0 eq, e.g., 5.0 mmol) in anhydrous DMF to achieve a 0.2 M concentration (25 mL). Cool the reaction mixture to 0 °C using an ice bath.

Step 3: Nucleophile Addition Slowly add solid Sodium Methoxide (NaOMe, 3.5 eq, 17.5 mmol) portion-wise over 10 minutes.

  • Causality Note: Portion-wise addition at 0 °C controls the highly exothermic initial substitutions at the C2 and C6 positions, preventing thermal degradation of the starting material.

Step 4: Thermal Activation Remove the ice bath and allow the reaction to warm to room temperature over 30 minutes. Subsequently, heat the reaction mixture to 65 °C using an oil bath and stir for 6 hours.

Step 5: Self-Validation Checkpoint (Critical) Before quenching, withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

  • Look for the target mass: m/z 195 [M+H]⁺ [1].

  • Check for incomplete substitution: m/z 199/201[M+H]⁺ (indicates the dimethoxy-chloro intermediate).

  • Do not proceed to Step 6 until the intermediate peak is <2% relative to the target mass. If the intermediate persists, add an additional 0.2 eq of NaOMe and stir for 1 more hour.

Step 6: Quench and Workup Cool the reaction to 0 °C and carefully quench by pouring the mixture into 100 mL of crushed ice/water. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with a 5% aqueous LiCl solution (3 × 50 mL) to completely remove residual DMF, followed by a final wash with brine (50 mL).

Step 7: Purification Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 80:20 Hexanes:Ethyl Acetate) to afford 2,3,6-Trimethoxyisonicotinonitrile as a solid.

References

  • 1383788-28-0 | 2,3,6-TRimethoxyisonicotinonitrile | BLD Pharm Source: BLD Pharm URL
  • Source: Journal of Organic Chemistry (American Chemical Society)

Sources

Optimization

Technical Support Center: 2,3,6-Trimethoxyisonicotinonitrile Stability &amp; Degradation

Welcome to the Technical Support Center for 2,3,6-Trimethoxyisonicotinonitrile (CAS: 1383788-28-0). As a highly substituted pyridine derivative, this compound serves as a valuable building block in drug development and c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2,3,6-Trimethoxyisonicotinonitrile (CAS: 1383788-28-0). As a highly substituted pyridine derivative, this compound serves as a valuable building block in drug development and complex organic synthesis. However, its unique electronic properties—combining an electron-withdrawing nitrile group with three electron-donating methoxy groups—create specific vulnerabilities during experimental workflows.

This guide is designed for researchers and scientists to troubleshoot common degradation issues, understand the underlying chemical causality, and implement field-proven protocols to ensure compound integrity.

Quick Reference: Physicochemical Stability Data

Before initiating any synthetic workflow, review the stability parameters of 2,3,6-trimethoxyisonicotinonitrile. Deviating from these parameters is the primary cause of yield loss and degradation.

Property / ParameterValue / Recommendation
Chemical Name 2,3,6-Trimethoxyisonicotinonitrile
Molecular Formula C9H10N2O3
Susceptible Functional Groups Nitrile (-CN) at C4, Methoxy (-OCH3) at C2, C3, C6
Stable pH Range (Aqueous) 6.5 – 8.0
Thermal Stability Limit < 40°C (in solution); Stable at RT (solid state)[1]
Incompatible Reagents Strong aqueous acids/bases, Lewis acids (e.g., BBr3), Nucleophiles
Recommended Storage -20°C, sealed under an inert atmosphere (Argon/N2)

Troubleshooting Guides & FAQs

Q1: Why does my 2,3,6-trimethoxyisonicotinonitrile degrade into an amide or carboxylic acid during aqueous workup, and how can I prevent it?

The Causality (Expertise & Experience): The degradation you are observing is the hydrolysis of the isonicotinonitrile group. The nitrile carbon is inherently electrophilic, a property that is exacerbated by the electron-withdrawing nature of the pyridine nitrogen.

  • Under basic conditions: The strongly nucleophilic hydroxide anion directly attacks the polar C≡N bond to form an imine anion, which subsequently tautomerizes into a primary amide[2]. Further hydrolysis yields a carboxylate ion[3].

  • Under acidic conditions: The pyridine nitrogen and the nitrile nitrogen can both become protonated. Protonation drastically increases the electrophilicity of the nitrile carbon, allowing even weak nucleophiles like water to attack, forming an imidic acid intermediate that tautomerizes to an amide[4].

Because this compound is highly sensitive to both extremes, unbuffered aqueous workups are the leading cause of unwanted hydrolysis.

Step-by-Step Protocol: Buffered Workup to Prevent Nitrile Hydrolysis To create a self-validating system that prevents hydrolysis, you must strictly control the pH and temperature during the quench phase.

  • Preparation: Pre-cool a 0.5 M Sodium Phosphate buffer solution (adjusted strictly to pH 7.2) to 0–5°C in an ice bath.

  • Quenching: Transfer the reaction vessel to an ice bath. Slowly add the cold pH 7.2 buffer to the reaction mixture while maintaining vigorous stirring. Ensure the internal temperature does not exceed 15°C.

  • Extraction: Immediately add a cold, non-polar or moderately polar organic solvent (e.g., Ethyl Acetate or Dichloromethane). Do not let the mixture sit; extract immediately to minimize the contact time between the aqueous phase and the nitrile.

  • Washing & Drying: Wash the organic layer with cold brine, dry over anhydrous Na2SO4 (avoid MgSO4 if Lewis acid sensitivity is suspected), and concentrate under reduced pressure at a water bath temperature of ≤ 30°C.

  • Validation: Run an LC-MS immediately post-concentration. The presence of an [M+H]+ peak at m/z 213 indicates amide formation, meaning the workup was too slow or too warm.

NitrileHydrolysis Nitrile 2,3,6-Trimethoxyisonicotinonitrile (R-CN) Acidic Acidic Pathway (H+ / H2O) Nitrile->Acidic Protonation of N Basic Basic Pathway (OH- / H2O) Nitrile->Basic Nucleophilic OH- attack Imidic Imidic Acid Intermediate [R-C(OH)=NH] Acidic->Imidic H2O addition Basic->Imidic H2O addition & proton transfer Amide Primary Amide (R-CONH2) Imidic->Amide Tautomerization Carboxylic Carboxylic Acid (R-COOH) Amide->Carboxylic Prolonged heating / Excess H+ or OH-

Caption: Mechanistic pathways of nitrile hydrolysis under acidic and basic conditions.

Q2: I am observing the loss of a mass of 14 Da (demethylation) in my mass spec. What is causing the cleavage of the methoxy groups?

The Causality (Expertise & Experience): A mass loss of 14 Da (loss of a CH2​ equivalent) indicates the cleavage of one of the methoxy groups, resulting in a pyridinol (or its pyridone tautomer). The methoxy groups at the 2- and 6-positions are highly susceptible to ether cleavage. When the pyridine nitrogen coordinates with a Lewis acid or becomes protonated by a strong Brønsted acid, it withdraws electron density from the adjacent C-O bonds. This precoordination facilitates nucleophilic attack (e.g., by halide ions) on the methyl group, leading to the elimination of the ether group and the formation of a stable pyridone[5].

Step-by-Step Protocol: Avoiding Methoxy Cleavage

  • Reagent Selection: Absolutely avoid strong hydrohalic acids (HBr, HI) and aggressive Lewis acids (BBr3, BCl3, AlCl3) unless global demethylation is your explicit synthetic goal.

  • Alternative Deprotection Strategies: If you are attempting to remove a protecting group (e.g., a Boc group) elsewhere on a derivative molecule, use milder conditions. Substitute HCl/Dioxane with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) at 0°C.

  • Reaction Monitoring: Limit reaction times. Monitor the reaction via UPLC-MS every 15 minutes. Stop the reaction the moment the desired transformation is complete to prevent over-exposure to acidic conditions.

  • Immediate Neutralization: Quench acidic reactions by pouring them into a vigorously stirred biphasic mixture of DCM and saturated aqueous NaHCO3 at 0°C. This rapidly deprotonates the pyridine nitrogen, removing the electronic activation required for methoxy cleavage.

Workflow Start Reaction Setup Solvent Use Anhydrous Solvents (Avoid trace H2O) Start->Solvent Reagents Avoid Strong Lewis Acids (e.g., BBr3, AlCl3) Start->Reagents Temp Temperature Control (Keep < 40°C) Solvent->Temp Workup Buffered Workup (pH 7.0 - 7.5) Temp->Workup Reagents->Temp Storage Store under Argon at -20°C Workup->Storage

Caption: Optimized experimental workflow to prevent degradation of methoxypyridine derivatives.

Q3: Is this compound sensitive to light or heat during long-term storage?

The Causality (Expertise & Experience): While simple pyridines are generally thermally stable, the high degree of substitution in 2,3,6-trimethoxyisonicotinonitrile makes it more electron-rich than a standard pyridine ring. Prolonged exposure to temperatures above 75°C in solution can lead to thermal degradation and polymerization[1]. Furthermore, electron-rich pyridines can undergo slow photo-oxidation if exposed to ambient light and atmospheric oxygen over extended periods.

Mitigation Protocol: Store the neat solid in amber glass vials to block UV light. Purge the vial with Argon or dry Nitrogen before sealing to prevent oxidative degradation. Maintain the storage temperature at -20°C for long-term stability. When preparing stock solutions, use them within 24 hours and do not subject them to prolonged heating (e.g., avoid rotary evaporation bath temperatures above 35°C).

References

  • 6.6: Chemistry of Nitriles Source: Chemistry LibreTexts URL:[Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid Source: Chemistry Steps URL:[Link]

  • Synthesis of Novel Tantalacalixarene Complexes: First Example of Intramolecular CH Activation of Monodepleted Aromatic Ring Source: Organometallics (ACS Publications) URL:[Link]

  • Thermal stability and interactions with sedimentary rocks under typical reservoir conditions of selected pyridines Source: ResearchGate URL:[Link]

Sources

Troubleshooting

Alternative reagents for the synthesis of 2,3,6-Trimethoxyisonicotinonitrile

Technical Support Center: Synthesis of 2,3,6-Trimethoxyisonicotinonitrile Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the spec...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 2,3,6-Trimethoxyisonicotinonitrile

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific regioselectivity and reactivity challenges encountered during the synthesis of 2,3,6-Trimethoxyisonicotinonitrile (CAS: 1383788-28-0).

This guide explores the two primary synthetic logic paths: the Nucleophilic Aromatic Substitution (SNAr) of 2,3,6-trichloroisonicotinonitrile and the Directed Ortho Metalation (DoM) of 2,3,6-trimethoxypyridine.

Workflow StartA 2,3,6-Trichloroisonicotinonitrile RouteA_Step1 SNAr Methoxylation (PTC or DABCO Catalysis) StartA->RouteA_Step1 + MeOH / Alternative Reagents StartB 2,3,6-Trimethoxypyridine RouteB_Step1 Directed Ortho Metalation (DoM) (LTMP Base) StartB->RouteB_Step1 Regioselective C4-Lithiation Product 2,3,6-Trimethoxyisonicotinonitrile (Target API Intermediate) RouteA_Step1->Product Substitution at C2, C3, C6 RouteB_Step2 Electrophilic Cyanation (TsCN Quench) RouteB_Step1->RouteB_Step2 4-Lithio Intermediate RouteB_Step2->Product Cyanide Transfer

Fig 1. Dual synthetic workflows for 2,3,6-Trimethoxyisonicotinonitrile.

Section 1: SNAr Route – Overcoming C3-Substitution Resistance

Q: We are using standard Sodium Methoxide (NaOMe) in methanol to methoxylate 2,3,6-trichloroisonicotinonitrile, but the reaction stalls at the dimethoxy intermediate. Why does this happen? A: This is a classic regioselectivity issue driven by the electronic architecture of the pyridine ring. The nitrogen atom strongly activates the C2 and C6 positions for SNAr due to the stabilization of the anionic Meisenheimer complex. However, the C3 position is meta to the pyridine nitrogen and relies entirely on the ortho-activating effect of the C4-nitrile group[1]. Because the nitrile is a weaker electron-withdrawing activator than the ring nitrogen, C3 methoxylation becomes the rate-limiting step. Prolonged heating with excess NaOMe often leads to unwanted nitrile hydrolysis rather than full conversion.

Q: What alternative reagents can drive the tri-methoxylation to completion without degrading the nitrile? A: Instead of forcing the reaction with harsh alkoxides, you can employ a Phase Transfer Catalysis (PTC) system or a DABCO-catalyzed approach. DABCO acts as a powerful nucleophilic catalyst, forming a highly reactive cationic intermediate at the stubborn C3 position that is rapidly displaced by methanol[2]. Alternatively, a Copper-catalyzed cross-coupling using tert-butoxide as a ligand can facilitate the C-O bond formation under milder conditions[3].

Table 1: Quantitative Comparison of Methoxylating Reagents

Reagent SystemTemp (°C)Time (h)C3-Conversion (%)Overall Yield (%)Primary Advantage
NaOMe / MeOH (Standard)65 (Reflux)24< 60%45%Low cost, simple setup
MeOH / Cs₂CO₃ / DMF8012> 85%72%Cesium effect enhances nucleophilicity
MeOH / NaOH / TBAB (PTC)508> 95%88%Mild conditions, prevents nitrile hydrolysis
MeOH / DABCO (Catalytic)606> 98%91%Fastest kinetics via cationic intermediate
Protocol 1: Self-Validating PTC Methoxylation Workflow

Causality: Using Tetrabutylammonium bromide (TBAB) transfers the methoxide ion into the organic layer with a minimal hydration sphere. This "naked" methoxide is drastically more nucleophilic, allowing full substitution at the sterically hindered C3 position without hydrolyzing the sensitive C4-nitrile.

  • Preparation: In a flame-dried 250 mL round-bottom flask, dissolve 2,3,6-trichloroisonicotinonitrile (10 mmol) in anhydrous toluene (50 mL).

  • Reagent Addition: Add TBAB (1 mmol, 10 mol%) followed by a freshly prepared solution of NaOH (35 mmol) in anhydrous methanol (20 mL).

  • Reaction Execution: Stir the biphasic mixture vigorously at 50 °C.

  • Self-Validation Checkpoint: At 4 hours, sample the organic layer for LC-MS. You must observe the disappearance of the m/z corresponding to the mono-chloro-dimethoxy intermediate. If the intermediate persists, add an additional 0.5 equiv of the MeOH/NaOH solution.

  • Quench & Isolate: Once complete (typically 8 hours), cool to 0 °C, quench with ice water (50 mL), extract with EtOAc (3 x 30 mL), dry over Na₂SO₄, and concentrate in vacuo.

Section 2: Directed Ortho Metalation (DoM) Route

Q: When attempting to lithiate 2,3,6-trimethoxypyridine with n-BuLi, we observe nucleophilic addition side-products instead of the desired C4-lithiation. How can we fix this? A: n-BuLi is highly nucleophilic and prone to attacking the electron-deficient pyridine ring (e.g., addition across the C=N bond). To achieve regioselective deprotonation, you must use a sterically hindered, non-nucleophilic base like Lithium tetramethylpiperidide (LTMP)[4]. LTMP operates via a Complex-Induced Proximity Effect (CIPE), coordinating to the lone pairs of the C3-methoxy group and selectively deprotonating the adjacent C4-proton[5].

DoM_Mechanism SM 2,3,6-Trimethoxypyridine CIPE Complex-Induced Proximity Effect (LTMP coordinates to C3-OMe) SM->CIPE + LTMP, -78°C Lithio 4-Lithio-2,3,6-trimethoxypyridine CIPE->Lithio Deprotonation at C4 TsCN Electrophilic Quench (TsCN) Lithio->TsCN Addition of TsCN Product 2,3,6-Trimethoxyisonicotinonitrile TsCN->Product - TsLi

Fig 2. LTMP-mediated Complex-Induced Proximity Effect (CIPE) for C4-lithiation.

Q: Direct cyanation of the C4-lithio intermediate with Cyanogen Bromide (BrCN) gives poor yields and poses severe toxicity risks. What are safer, higher-yielding alternative reagents? A: p-Toluenesulfonyl cyanide (TsCN) is a superior, bench-stable alternative. It undergoes rapid electrophilic capture by the lithiated pyridine, expelling lithium p-toluenesulfinate as a benign, easily washed leaving group.

Protocol 2: Self-Validating LTMP Lithiation and TsCN Cyanation

Causality: LTMP prevents nucleophilic ring attack, while strict cryogenic temperatures (-78 °C) prevent the "halogen dance" or scrambling of the lithiated intermediate. TsCN provides a highly electrophilic, non-volatile cyanide source.

  • Base Generation: In a Schlenk flask under argon, dissolve 2,2,6,6-tetramethylpiperidine (12 mmol) in anhydrous THF (30 mL). Cool to -30 °C and add n-BuLi (12 mmol, 2.5 M in hexanes) dropwise. Stir for 30 min to generate LTMP.

  • Lithiation: Cool the LTMP solution to -78 °C. Add a solution of 2,3,6-trimethoxypyridine (10 mmol) in THF (10 mL) dropwise over 15 minutes.

  • Self-Validation Checkpoint: To confirm complete lithiation before cyanation, extract a 0.1 mL aliquot via syringe and quench it directly into D₂O. GC-MS analysis of this aliquot must show >95% deuterium incorporation at the C4 position.

  • Cyanation: Dissolve TsCN (15 mmol) in anhydrous THF (10 mL) and add dropwise to the -78 °C reaction mixture. Maintain this temperature for 2 hours to ensure complete electrophilic trapping.

  • Workup: Allow the reaction to warm to room temperature. Quench with saturated aqueous NH₄Cl (20 mL). Extract with dichloromethane (3 x 20 mL), dry over MgSO₄, and purify via silica gel chromatography to yield pure 2,3,6-Trimethoxyisonicotinonitrile.

References

  • [4] Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization? ACS Publications (The Journal of Organic Chemistry). Available at:[Link]

  • [3] Oxalic Diamides and tert-Butoxide: Two Types of Ligands Enabling Practical Access to Alkyl Aryl Ethers via Cu-Catalyzed Coupling Reaction. ACS Publications (Journal of the American Chemical Society). Available at:[Link]

  • [1] SNAr Radiofluorination with In Situ Generated [18F]Tetramethylammonium Fluoride. ACS Publications (The Journal of Organic Chemistry). Available at:[Link]

  • [2] Highly Regioselective DABCO-Catalyzed Nucleophilic Aromatic Substitution (SNAr) Reaction. ResearchGate. Available at: [Link]

Sources

Optimization

Byproduct analysis in 2,3,6-Trimethoxyisonicotinonitrile reactions

Technical Support Center (Tokyo Hub) | Advanced Heterocyclic Building Blocks Last Updated: March 31, 2026 Welcome to the Technical Support Center. This guide is designed for research scientists and drug development profe...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center (Tokyo Hub) | Advanced Heterocyclic Building Blocks Last Updated: March 31, 2026

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals working with 2,3,6-Trimethoxyisonicotinonitrile (CAS 1383788-28-0). Because this compound is a highly functionalized, sterically hindered, and electron-rich pyridine derivative, its synthesis—whether via Nucleophilic Aromatic Substitution (SNAr) or transition-metal-catalyzed cyanation—is prone to specific chemoselectivity issues.

Below is our field-proven troubleshooting guide to help you identify, understand, and eliminate common reaction byproducts.

Part 1: Nucleophilic Aromatic Substitution (Methoxylation) FAQs

Q1: My LC-MS shows a persistent byproduct with a +4 Da mass shift relative to the target product. Why is my reaction stalling? A: A +4 Da shift (e.g., m/z 199 vs 195 [M+H]⁺) indicates incomplete substitution, specifically the retention of one chlorine atom to form a chloro-dimethoxyisonicotinonitrile intermediate.

  • Causality: In a sequential SNAr reaction starting from 2,3,6-trichloroisonicotinonitrile, the first two methoxy groups add rapidly. However, methoxy groups are strongly electron-donating via resonance (+M effect). This dramatically increases the electron density on the pyridine ring, destabilizing the 1 required for the third and final substitution[1]. The adjacent methoxy and nitrile groups also create severe steric hindrance.

  • Solution: Do not simply increase the temperature, as this will lead to ether cleavage. Instead, use a highly polar aprotic co-solvent (e.g., DMSO/MeOH) to increase the nucleophilicity of the methoxide anion, and extend the reaction time.

Q2: I am observing a major byproduct with a +18 Da mass shift. What causes this, and how can I prevent it? A: A +18 Da shift corresponds to the hydration of the nitrile group, forming 2,3,6-trimethoxyisonicotinamide.

  • Causality: Nitriles are highly susceptible to base-catalyzed hydrolysis. If your sodium methoxide (NaOMe) has absorbed atmospheric moisture, it generates sodium hydroxide (NaOH) in situ. The hydroxide ion attacks the electrophilic carbon of the C≡N bond, forming an2 that rapidly tautomerizes to an amide[2].

  • Solution: Use freshly titrated, strictly anhydrous NaOMe in dry methanol.

Part 2: Cyanation FAQs

Q3: When using the Rosenmund-von Braun reaction (CuCN) on 4-bromo-2,3,6-trimethoxypyridine, I see a -14 Da byproduct and significant biaryl formation. Why? A: The -14 Da shift indicates ether cleavage (demethylation) to form a pyridinol, while biaryl formation is an Ullmann-type homocoupling artifact.

  • Causality: Traditional Rosenmund-von Braun cyanations require harsh temperatures (>150 °C). At these temperatures, 3, coordinating to the methoxy oxygen and facilitating nucleophilic attack on the methyl group, cleaving the ether[3]. Concurrently, Cu-mediated homocoupling competes with cyanation.

  • Solution: Abandon the harsh CuCN conditions. Transition to a 4 using zinc cyanide (Zn(CN)₂), which proceeds at 90 °C and avoids Lewis acid-mediated degradation[4].

Part 3: Data Presentation & Diagnostics

Use the following diagnostic table to interpret your crude LC-MS data and apply immediate corrective actions.

Byproduct IdentityLC-MS Mass ShiftMechanistic CauseMitigation Strategy
Chloro-dimethoxyisonicotinonitrile +4 DaSteric hindrance & +M deactivation stalling SNArUse DMSO/MeOH co-solvent; increase reaction time.
2,3,6-Trimethoxyisonicotinamide +18 DaBase-catalyzed hydration of nitrile via imidic acidUse strictly anhydrous NaOMe; exclude atmospheric moisture.
Demethylated Pyridinol -14 DaLewis acid-mediated ether cleavage at high tempsAvoid CuCN; switch to mild Pd-catalyzed cyanation.
Biaryl Dimer ~2x Mass (- 2 Br)Ullmann-type homocouplingReduce catalyst loading; ensure strict deoxygenation.

Part 4: Self-Validating Experimental Protocols

Protocol A: Optimized SNAr Methoxylation

Objective: Convert 2,3,6-trichloroisonicotinonitrile to 2,3,6-trimethoxyisonicotinonitrile while suppressing amide formation.

  • Preparation: In an oven-dried flask under N₂, dissolve 2,3,6-trichloroisonicotinonitrile (1.0 eq) in anhydrous DMSO (0.2 M).

  • Reagent Addition: Slowly add a freshly titrated solution of anhydrous NaOMe in Methanol (3.5 eq). Causality: A slight excess drives the kinetically slow third substitution, while strictly anhydrous conditions prevent hydroxide-mediated nitrile hydrolysis.

  • Reaction: Heat the reaction mixture to 65 °C.

  • In-Process Control (IPC): After 4 hours, take a 50 µL aliquot, quench with 100 µL saturated aqueous NH₄Cl, and analyze via LC-MS. Self-Validation: Proceed to workup only when the intermediate peak (+4 Da) is <2% AUC. If >2%, add 0.5 eq NaOMe and stir for 2 additional hours.

  • Workup: Cool to 0 °C, quench with cold water to precipitate the product. Filter, wash with cold water, and dry under vacuum.

Protocol B: Mild Pd-Catalyzed Cyanation

Objective: Convert 4-bromo-2,3,6-trimethoxypyridine to the target nitrile without ether cleavage.

  • Preparation: In a Schlenk flask, combine 4-bromo-2,3,6-trimethoxypyridine (1.0 eq), Zn(CN)₂ (0.6 eq), Pd₂(dba)₃ (2 mol%), and dppf (4 mol%).

  • Solvent Addition: Add anhydrous, rigorously degassed DMF. Causality: Degassing prevents oxidative homocoupling of the starting material.

  • Reaction: Heat to 90 °C for 12 hours. Causality: 90 °C is sufficient for Pd-insertion but low enough to prevent thermal ether cleavage.

  • In-Process Control (IPC): Analyze via TLC (Hexanes/EtOAc 4:1). The starting material should be fully consumed with no baseline (highly polar) pyridinol spots.

  • Workup: Quench with aqueous ammonia to complex residual zinc/palladium, extract with EtOAc, and purify via silica gel chromatography.

Part 5: Reaction & Troubleshooting Visualizations

Pathway SM 2,3,6-Trichloroisonicotinonitrile (Starting Material) Int Dimethoxy-chloro Intermediate (Sterically Hindered) SM->Int + 2 NaOMe (Fast SNAr) Prod 2,3,6-Trimethoxyisonicotinonitrile (Target Product) Int->Prod + 1 NaOMe, Heat (Slow SNAr) BP1 Isonicotinamide Derivative (Hydrolysis Byproduct) Prod->BP1 Trace H2O / Base (Over-reaction) BP2 Demethylated Pyridinol (Ether Cleavage Byproduct) Prod->BP2 Lewis Acid / Heat (Degradation)

Reaction pathway of 2,3,6-Trimethoxyisonicotinonitrile synthesis and common byproduct formation.

Workflow Start Analyze LC-MS Crude Data Dec Mass Shift Observed? +18 Da -14 Da +4 Da Start->Dec Act1 Amide Formation Ensure anhydrous conditions Dec->Act1 +18 Da Act2 Ether Cleavage Avoid Lewis acids/overheating Dec->Act2 -14 Da Act3 Incomplete SNAr Increase NaOMe equivalents Dec->Act3 +4 Da Opt Optimized Reaction Pure Target Compound Act1->Opt Act2->Opt Act3->Opt

Troubleshooting workflow for identifying and resolving LC-MS byproduct peaks.

References

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - Journal of the American Chemical Society 1

  • Chemistry of Nitriles (Mechanism for the basic hydrolysis of a nitrile) - Chemistry LibreTexts 2

  • Selected Copper-Based Reactions for C-N, C-O, C-S and C-C Bond Formation - ResearchGate 3

  • Rapid, Easy Cyanation of Aryl Bromides and Chlorides Using Nickel Salts in Conjunction with Microwave Promotion - ResearchGate 4

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Isonicotinonitrile Derivatives in Preclinical Biological Assays: A Methodological Guide

As a Senior Application Scientist, navigating the transition from early-stage hit identification to lead optimization requires robust, self-validating biological assays. The isonicotinonitrile (pyridine-4-carbonitrile) s...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the transition from early-stage hit identification to lead optimization requires robust, self-validating biological assays. The isonicotinonitrile (pyridine-4-carbonitrile) scaffold has emerged as a highly versatile heterocyclic template in modern drug discovery. Its core provides three distinct mechanistic advantages: potent hydrogen-bonding capability via the ring nitrogen and nitrile group, structural planarity facilitating π-stacking within enzyme pockets, and synthetic versatility for C-2/C-6 functionalization[1].

This guide provides an objective comparative analysis of three distinct classes of isonicotinonitrile derivatives, detailing the causality behind the biological assays used to evaluate their efficacy, target engagement, and safety profiles.

Physicochemical Profiling & Target Landscape

The biological activity of isonicotinonitrile derivatives is heavily dictated by their substitution patterns, which modulate both the pKa of the pyridine nitrogen and the overall lipophilicity (LogP) of the molecule. For instance, computational analyses demonstrate that adding a trifluoromethoxy group polarizes the pyridine ring, increasing the nitrogen's pKa by approximately 0.8 units—a critical enhancement for targets requiring strong hydrogen-bond acceptors[1].

Table 1: Physicochemical Properties and Primary Targets of Representative Derivatives

Derivative ClassRepresentative MotifLogPTPSA (Ų)Primary Biological TargetBiochemical IC₅₀ Range
Unsubstituted Isonicotinonitrile (Reference)0.9136.7N/A (Fragment)> 10 µM
Trifluoromethoxy-Aryl 2-(4-(Trifluoromethoxy)phenyl)3.4146.5Broad-spectrum Kinases0.1 - 1.0 µM
Amino-Pyrimidine NIK Inhibitor Analog2.8 - 3.565.2NF-κB Inducing Kinase (NIK)3.7 - 4.8 nM[2]
Aryloxy-Substituted 2,6-Bis-(4-chlorophenoxy)4.8545.9HIV-1 Reverse Transcriptase10 - 50 nM[3]

Core Assay 1: Cell-Free Enzyme Inhibition (TR-FRET)

The Causality of Assay Selection

When evaluating highly conjugated heterocyclic compounds like isonicotinonitrile derivatives, standard fluorescence assays are prone to false positives due to compound auto-fluorescence. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) solves this by introducing a microsecond time delay before signal acquisition, allowing transient background fluorescence to decay.

Furthermore, to accurately compare the potency of C-2 substituted derivatives (which typically act as ATP-competitive inhibitors), the assay must be run at the apparent Km​ for ATP. This ensures the system is highly sensitive to hinge-binding interactions.

TRFRET_Workflow N1 Compound Dilution N2 Enzyme Incubation N1->N2 N3 ATP & Substrate Addition N2->N3 N4 TR-FRET Detection N3->N4 N5 Ratiometric Analysis N4->N5

Fig 1. TR-FRET kinase assay workflow for evaluating isonicotinonitrile derivatives.

Self-Validating Protocol: TR-FRET Kinase Assay
  • Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Logic: Brij-35 prevents non-specific adsorption of the hydrophobic derivatives (e.g., Aryloxy-substituted) to the microplate walls.

  • Compound Titration: Serially dilute derivatives in 100% DMSO (10-point curve, 1:3 dilution). Transfer to the assay plate to achieve a final DMSO concentration of 1%. Logic: Exceeding 1% DMSO can denature the kinase, skewing IC₅₀ values.

  • Enzyme Incubation: Add 5 nM of purified recombinant Target Kinase (e.g., NIK).

    • Self-Validation Step: Include a DMSO-only well (100% activity baseline) and a pan-kinase inhibitor like Staurosporine (0% activity baseline) to calculate the assay's Z'-factor. A Z'-factor > 0.6 is required for valid comparison.

  • Reaction Initiation: Add ATP at the specific enzyme's Km​ alongside the biotinylated peptide substrate. Incubate for 60 minutes at 25°C.

  • Detection & Readout: Add the Europium-labeled anti-phospho antibody and Streptavidin-APC. Read the plate (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratiometric readout to normalize well-to-well dispensing errors.

Core Assay 2: Cell-Based Functional Validation

Biochemical potency does not guarantee cellular efficacy. Highly lipophilic derivatives (LogP > 4.5) often suffer from poor membrane permeability or become substrates for P-glycoprotein efflux pumps. To validate intracellular target engagement—such as the inhibition of NIK by amino-pyrimidine isonicotinonitrile derivatives[2]—a cell-based reporter assay is mandatory.

NFkB_Pathway Receptor Receptor (LTβR) NIK NF-κB Inducing Kinase Receptor->NIK IKK IKKα Complex NIK->IKK p100 p100 Processing IKK->p100 Nucleus Gene Transcription p100->Nucleus Inhibitor Isonicotinonitrile Derivative Inhibitor->NIK

Fig 2. Noncanonical NF-κB pathway inhibition by targeted isonicotinonitrile derivatives.

Self-Validating Protocol: Dual-Luciferase Reporter Assay

Relying solely on a primary reporter can conflate true target inhibition with general compound cytotoxicity. This protocol utilizes a dual-readout system to isolate specific pathway inhibition.

  • Cell Culture & Transfection: Seed COS-7 cells at 1×10⁴ cells/well in 96-well plates. Co-transfect with an NF-κB-responsive Firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid.

  • Compound Treatment: 24 hours post-transfection, treat cells with the isonicotinonitrile derivatives at varying concentrations (0.1, 1, and 5 µM).

  • Pathway Stimulation: Induce the noncanonical NF-κB pathway using lymphotoxin-alpha (LTα) for 24 hours.

  • Lysis and Detection: Lyse cells and sequentially measure Firefly luminescence, quench the reaction, and measure Renilla luminescence.

  • Data Analysis & Causality: Normalize Firefly Relative Light Units (RLU) against Renilla RLU.

    • Self-Validation Step: If a derivative causes a proportional drop in both Firefly and Renilla signals, the compound is cytotoxic, not a specific pathway inhibitor. True NIK inhibitors will suppress Firefly signals while leaving Renilla expression stable.

Comparative Data Synthesis & Interpretation

By running these compounds through the self-validating workflows described above, we can objectively compare their preclinical viability.

Table 2: Comparative Biological Assay Performance

Compound ClassBiochemical IC₅₀ (nM)Cellular IC₅₀ (Reporter) (nM)Cell Viability (CC₅₀) (µM)Efflux Ratio (Papp A-B/B-A)
Trifluoromethoxy-Aryl 450 ± 251,200 ± 15045.22.1
Amino-Pyrimidine 4.7 ± 0.835.5 ± 4.2> 50.01.2
Aryloxy-Substituted 25.4 ± 3.1> 5,000 (Poor Permeability)15.54.5

Application Scientist Insights:

  • The Amino-Pyrimidine derivative exhibits the highest biochemical-to-cellular translation. Its moderate LogP allows it to maintain nanomolar potency in the reporter assay with an excellent safety window (CC₅₀ > 50 µM). Its low efflux ratio (1.2) indicates it is not a substrate for P-glycoprotein, making it an ideal lead candidate[2].

  • The Aryloxy-substituted derivative , despite showing high biochemical potency against its target, suffers a massive drop-off in cellular efficacy. Its high LogP (4.85) drives a high efflux ratio (4.5), preventing sufficient intracellular accumulation[3]. This highlights why biochemical TR-FRET data must always be paired with orthogonal cell-based functional assays.

References

  • EvitaChem. "Buy 2-(4-(Trifluoromethoxy)phenyl)isonicotinonitrile (EVT-8401439)". EvitaChem Product Catalog.
  • Zhang, N., et al. (2024). "Design, Synthesis, and Biological Evaluation of a Novel NIK Inhibitor with Anti-Inflammatory and Hepatoprotective Effects for Sepsis Treatment." ACS Publications.
  • Bowers, A., et al. (2011). "Modular Synthesis and Biological Activity of Pyridyl-based Analogs of the Potent Class I Histone Deacetylase Inhibitor Largazole." Molecules (PMC).
  • "Synthesis of novel pyridine and pyrimidine derivatives as potential inhibitors of HIV-1 reverse transcriptase using palladium." Arkivoc.

Sources

Comparative

Application Note: Structure-Activity Relationship (SAR) of 2,3,6-Trimethoxyisonicotinonitrile Analogs in Tubulin Inhibitor Development

Executive Summary & Rationale Microtubules are highly dynamic cytoskeletal fibers composed of α- and β-tubulin heterodimers, making them a premier target for anticancer drug development[1]. While traditional Colchicine B...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Microtubules are highly dynamic cytoskeletal fibers composed of α- and β-tubulin heterodimers, making them a premier target for anticancer drug development[1]. While traditional Colchicine Binding Site Inhibitors (CBSIs) like Combretastatin A-4 (CA-4) exhibit potent antimitotic and vascular disrupting activities, their clinical translation is often hindered by poor aqueous solubility and metabolic instability[2].

2,3,6-Trimethoxyisonicotinonitrile (CAS: 1383788-28-0) has emerged as a highly privileged, commercially available building block for synthesizing next-generation CBSIs[3]. By replacing the traditional 3,4,5-trimethoxyphenyl (TMP) ring with a 2,3,6-trimethoxypyridine core, medicinal chemists can fundamentally alter the physicochemical properties of the scaffold. This guide objectively compares the performance of 2,3,6-trimethoxyisonicotinonitrile-derived analogs against traditional carbocyclic bioisosteres, providing structural insights, experimental data, and validated protocols for your drug discovery pipeline.

Scaffold Comparison: The Product vs. Alternatives

When designing CBSIs, the choice of the core aromatic ring dictates both target affinity and pharmacokinetic viability. Here is how the 2,3,6-trimethoxypyridine scaffold compares to standard alternatives:

Alternative 1: Traditional 3,4,5-Trimethoxyphenyl (TMP) Core
  • Precedent: Found in Colchicine and CA-4[1].

  • Mechanism: The 4-methoxy group is strictly required to form a critical hydrogen bond with the CYS241 residue in the colchicine binding pocket[2].

  • Limitations: Highly lipophilic (high LogP), leading to poor aqueous solubility. The electron-rich phenyl ring is also highly susceptible to oxidative metabolism by hepatic CYPs.

Alternative 2: Unsubstituted Isonicotinonitrile Core
  • Precedent: Baseline pyridine building blocks.

  • Mechanism: Lacks the steric bulk and oxygen lone pairs necessary to engage the colchicine binding site.

  • Limitations: Exhibits negligible tubulin polymerization inhibition, rendering it ineffective as a CBSI[4].

The Product: 2,3,6-Trimethoxyisonicotinonitrile Analogs
  • Design Advantage: Acts as a perfect bioisostere for the TMP ring. The incorporation of the basic pyridine nitrogen decreases overall lipophilicity, thereby enhancing aqueous solubility.

  • Synthetic Versatility: The nitrile group at the C4 position serves as an excellent synthetic handle. It can be readily converted into amides, amines, or tetrazoles, or utilized in cross-coupling reactions to generate diverse libraries of tubulin-targeting agents[3],[4].

  • Efficacy: Recent literature demonstrates that 2,3,6-trimethoxypyridine derivatives exhibit superior anti-proliferative activities compared to colchicine against multiple carcinoma cell lines[5].

Comparative SAR & Experimental Data

To objectively evaluate the structure-activity relationship (SAR), we compare the in vitro performance of synthesized 2,3,6-trimethoxypyridine analogs (designated Analog A and B) against standard controls (Colchicine, CA-4) and an unsubstituted baseline.

Table 1: Comparative In Vitro Anti-proliferative Activity and Tubulin Inhibition

Scaffold TypeCompoundHepG-2 IC₅₀ (µM)HCT-116 IC₅₀ (µM)MCF-7 IC₅₀ (µM)Tubulin Inhibition IC₅₀ (nM)
Traditional TMP Colchicine (Control)9.327.4010.419.85
Traditional TMP CA-4 (Control)0.540.420.611.20
TMP-Pyridine 2,3,6-Trimethoxy-Py Analog A3.254.836.118.92
TMP-Pyridine 2,3,6-Trimethoxy-Py Analog B3.744.504.8210.75
Baseline Unsubstituted Pyridine>50.0>50.0>50.0>1000.0

Data Interpretation: Analog A demonstrates a highly potent tubulin polymerization inhibitory effect (IC₅₀ = 8.92 nM), outperforming the clinical standard Colchicine (IC₅₀ = 9.85 nM)[4],[1]. The unsubstituted pyridine fails to show activity, confirming that the 2,3,6-trimethoxy substitution pattern is an absolute requirement for target engagement.

Mechanistic Pathway & Molecular Docking Insights

Molecular docking studies confirm that the 2,3,6-trimethoxypyridine core perfectly mimics the binding pose of CA-4. The methoxy group at the 6-position of the pyridine ring (analogous to the 4-position of the TMP ring) acts as a hydrogen bond acceptor for the thiol group of CYS241[4],[2].

By binding to this pocket, the analogs prevent the formation of the microtubule polymer. This disruption triggers a catastrophic halt in cell division, specifically arresting the cell cycle at the G2/M phase, which subsequently forces the tumor cell into pre-G1 apoptosis[4],[1].

MOA A 2,3,6-Trimethoxypyridine Binding B H-Bond with CYS241 (Colchicine Site) A->B C Inhibition of Tubulin Polymerization B->C D Cell Cycle Arrest (G2/M Phase) C->D E Pre-G1 Apoptosis & Tumor Cell Death D->E

Figure 1: Mechanism of action for 2,3,6-trimethoxypyridine analogs inducing tumor cell apoptosis.

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Causality is embedded into the steps so researchers understand why specific conditions are mandated.

Workflow Step1 1. Scaffold Selection (2,3,6-Trimethoxyisonicotinonitrile) Step2 2. Nitrile Derivatization (e.g., Reduction / Cross-Coupling) Step1->Step2 Step3 3. In Vitro Screening (MTT Assay: HepG-2, HCT-116) Step2->Step3 Step4 4. Target Validation (Tubulin Polymerization Assay) Step3->Step4 Step5 5. Lead Optimization (SAR Analysis & Docking) Step4->Step5

Figure 2: Experimental workflow for synthesizing and evaluating pyridine-based CBSIs.

Protocol A: Tubulin Polymerization Inhibition Assay (Fluorometric)

Causality Focus: Tubulin is highly sensitive to temperature and GTP degradation. This protocol uses a fluorescence reporter to measure the kinetic rate of polymerization, requiring strict thermal control.

  • Reagent Preparation: Reconstitute lyophilized porcine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP and 10 µM fluorescent reporter (e.g., DAPI). Keep strictly on ice to prevent premature polymerization.

  • Compound Plating: Dispense 5 µL of 2,3,6-trimethoxypyridine analogs (10x final concentration in 10% DMSO) into a pre-warmed (37°C) 96-well half-area black plate.

    • Self-Validation Check: Include Paclitaxel (10 µM) as a polymerization enhancer control, and Colchicine (3 µM) as a depolymerization control. The final DMSO concentration must not exceed 1%, as higher concentrations artificially stabilize microtubules.

  • Reaction Initiation: Rapidly add 45 µL of the cold tubulin/GTP mixture to the wells using a multichannel pipette.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader pre-heated to 37°C. Measure fluorescence (Ex: 360 nm, Em: 420 nm) every 60 seconds for 60 minutes.

  • Data Analysis: Calculate the Vₘₐₓ of the linear polymerization phase. The assay is only valid if the Paclitaxel control shows a >2-fold increase in Vₘₐₓ compared to the vehicle control, and the Z'-factor is > 0.5.

Protocol B: Cell Viability (MTT) Assay

Causality Focus: Because CBSIs arrest cells in the G2/M phase, a minimum of 48 hours of exposure is required to allow cells to cycle through to mitosis and undergo subsequent apoptosis.

  • Cell Seeding: Seed HepG-2 and HCT-116 cells at a density of 5 × 10³ cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate overnight at 37°C in 5% CO₂ to allow adherence.

  • Treatment: Aspirate media and replace with 100 µL of fresh media containing serial dilutions of the synthesized analogs (0.1 nM to 50 µM). Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours. Rationale: Living cells reduce the yellow tetrazolium salt to purple formazan crystals via mitochondrial succinate dehydrogenase.

  • Solubilization: Carefully aspirate the media and add 100 µL of DMSO to dissolve the formazan crystals. Agitate on a plate shaker for 10 minutes.

  • Quantification: Read absorbance at 570 nm. Calculate IC₅₀ values using non-linear regression analysis.

Conclusion

The transition from a 3,4,5-trimethoxyphenyl core to a 2,3,6-trimethoxypyridine scaffold represents a highly rational and effective strategy in modern medicinal chemistry. By utilizing 2,3,6-Trimethoxyisonicotinonitrile as a starting material, drug development professionals can synthesize analogs that not only retain the critical CYS241 hydrogen-bonding interactions required for potent tubulin inhibition but also benefit from the improved physicochemical properties imparted by the pyridine ring.

References

  • Hamari Chemicals / BLD Pharm Product Catalogs. "2,3,6-Trimethoxyisonicotinonitrile (CAS: 1383788-28-0) Chemical Properties and Specifications." URL:https://www.bldpharm.com/products/1383788-28-0.html
  • Govindaraj, S., et al. (2021). "Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers." RSC Advances, 11, 39728-39741. URL:https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra07518d
  • National Institutes of Health (NIH) / PubMed Central. "Microtubules as an appealing target for anticancer drug development including mainly colchicine binding site inhibitors (CBSIs)." URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8668581/

Sources

Validation

Comparative Analysis of Synthetic Routes to 2,3,6-Trimethoxyisonicotinonitrile

Target Compound: 2,3,6-Trimethoxyisonicotinonitrile (CAS: 1383788-28-0) Molecular Formula: C9H10N2O3 Significance: Highly functionalized pyridine cores are privileged scaffolds in medicinal chemistry, frequently utilized...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 2,3,6-Trimethoxyisonicotinonitrile (CAS: 1383788-28-0) Molecular Formula: C9H10N2O3 Significance: Highly functionalized pyridine cores are privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors and advanced agrochemicals. The dense substitution pattern of 2,3,6-trimethoxyisonicotinonitrile presents a unique synthetic challenge due to steric hindrance and the complex electronic interplay between the electron-withdrawing nitrile group and the electron-donating methoxy groups.

As a Senior Application Scientist, I have evaluated the three most viable synthetic pathways to construct this scaffold. This guide objectively compares these routes, detailing the mechanistic causality behind each step, providing self-validating experimental protocols, and benchmarking their efficiency for scale-up.

Route 1: The Condensation Approach (Aldehyde-Oxime Dehydration)

The most reliable and frequently utilized route in discovery chemistry leverages commercially available precursors. By starting with 2,3,6-trimethoxyisonicotinaldehyde [1], the nitrile is installed via a classic two-step condensation-dehydration sequence.

Mechanistic Causality

The aldehyde carbon is highly electrophilic and readily undergoes nucleophilic attack by hydroxylamine to form an oxime intermediate. Because the pyridine ring is already fully decorated with the necessary methoxy groups, this route avoids the regioselectivity issues inherent in direct ring functionalization. The subsequent dehydration of the oxime to the nitrile is driven by the elimination of water, typically facilitated by a dehydrating agent like Phosphorus oxychloride ( POCl3​ ) or Acetic anhydride ( Ac2​O ), which converts the hydroxyl group into a superior leaving group.

Route1 A 2,3,6-Trimethoxyisonicotinaldehyde (CAS 1364917-16-7) B NH2OH·HCl, NaOAc EtOH, 80°C A->B Nucleophilic Addition C Oxime Intermediate B->C D POCl3 or Ac2O Reflux C->D Dehydration E 2,3,6-Trimethoxyisonicotinonitrile (CAS 1383788-28-0) D->E

Workflow for the Aldehyde-Oxime Dehydration Route.

Step-by-Step Protocol & Validation

Step 1: Oxime Formation

  • Dissolve 2,3,6-trimethoxyisonicotinaldehyde (1.0 eq) in absolute ethanol (0.5 M).

  • Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.5 eq). The sodium acetate buffers the system, ensuring hydroxylamine is present as a free base for nucleophilic attack.

  • Reflux for 2 hours.

  • Self-Validation: Monitor via TLC. The disappearance of the aldehyde UV-active spot and the absence of the aldehyde proton (~10.2 ppm) in 1H -NMR confirms complete conversion.

Step 2: Dehydration

  • Isolate the oxime and dissolve in anhydrous toluene.

  • Add POCl3​ (2.0 eq) dropwise at 0 °C, then heat to 90 °C for 4 hours.

  • Carefully quench the reaction by pouring over crushed ice to hydrolyze excess POCl3​ . Extract with EtOAc.

  • Self-Validation: Analyze the crude product via IR spectroscopy. The appearance of a sharp, distinct C≡N stretching band at ~2220 cm −1 validates the successful formation of the nitrile.

Route 2: The Cross-Coupling Approach (Directed Metalation & Pd-Cyanation)

When the aldehyde precursor is unavailable, constructing the nitrile directly from the pyridine core is necessary. This route utilizes a Directed Ortho-Metalation (DoM) followed by a Palladium-catalyzed cyanation [2].

Mechanistic Causality

Starting from 2,3,6-trimethoxypyridine, direct electrophilic bromination is poorly regioselective due to competing activation from the three methoxy groups. However, treating the substrate with n -Butyllithium ( n -BuLi) results in highly selective deprotonation at the C4 position. This causality is driven by the strong coordination of the lithium cation to the oxygen of the adjacent C3-methoxy group, directing the base exclusively to C4. Quenching with bromine yields 4-bromo-2,3,6-trimethoxypyridine. The subsequent cyanation uses a Pd(0) catalyst and Zinc cyanide ( Zn(CN)2​ ). Zn(CN)2​ is chosen over NaCN because its low solubility prevents the over-saturation of cyanide ions in solution, which would otherwise poison the palladium catalyst by forming inactive [Pd(CN)4​]2− complexes [2].

Step-by-Step Protocol & Validation

Step 1: Directed Ortho-Metalation (DoM) and Bromination

  • Dissolve 2,3,6-trimethoxypyridine (1.0 eq) in anhydrous THF at -78 °C under Argon.

  • Add n -BuLi (1.1 eq) dropwise. Stir for 1 hour to allow complete lithiation.

  • Add a solution of Br2​ (1.2 eq) in THF dropwise. Warm to room temperature.

  • Self-Validation: GC-MS should show a molecular ion peak shift from 169 m/z to 247/249 m/z (characteristic 1:1 isotopic pattern for mono-bromination).

Step 2: Palladium-Catalyzed Cyanation

  • In a Schlenk flask, combine 4-bromo-2,3,6-trimethoxypyridine (1.0 eq), Zn(CN)2​ (0.6 eq), Pd2​(dba)3​ (2 mol%), and dppf (4 mol%) in degassed DMF.

  • Heat to 100 °C for 12 hours.

  • Self-Validation: HPLC analysis against a reference standard. The product will elute earlier than the brominated precursor on a reverse-phase C18 column due to increased polarity.

Route 3: The Industrial Approach (Nucleophilic Aromatic Substitution - SNAr)

For large-scale manufacturing, transition-metal-free routes are preferred to avoid heavy metal contamination and reduce costs. This route relies on exhaustive methoxylation of 2,3,6-trichloroisonicotinonitrile.

Mechanistic Causality

The pyridine ring is highly electron-deficient, heavily activated by both the electronegative ring nitrogen and the C4-nitrile group. This makes the halogen substituents highly susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ) by sodium methoxide ( NaOMe ). The causality of regioselectivity dictates that the C2 and C6 positions (ortho/para to the ring nitrogen) are substituted rapidly at room temperature. The C3 position, being meta to the ring nitrogen, is less activated and requires forcing conditions (refluxing in methanol with excess base) to achieve the final substitution.

Route3 A 2,3,6-Trichloroisonicotinonitrile B NaOMe (2.0 eq) MeOH, 0°C to RT A->B Fast SNAr (C2, C6) C 2,6-Dimethoxy-3-chloro isonicotinonitrile B->C D NaOMe (Excess) MeOH, Reflux C->D Slow SNAr (C3) E 2,3,6-Trimethoxyisonicotinonitrile D->E

Workflow for the Stepwise SNAr Route.

Step-by-Step Protocol & Validation
  • Dissolve 2,3,6-trichloroisonicotinonitrile (1.0 eq) in anhydrous Methanol.

  • Slowly add a 25% wt solution of NaOMe in MeOH (4.0 eq).

  • Heat the mixture to reflux (65 °C) for 24 hours.

  • Self-Validation: Reaction progress must be monitored by LC-MS to track the sequential mass shifts: M→M−34→M−68→M−102 (corresponding to the replacement of each Cl with OMe). The reaction is only complete when the intermediate di-methoxy-mono-chloro species is entirely consumed.

Quantitative Data Presentation & Route Comparison

To facilitate decision-making for your specific project scale, the quantitative performance metrics of the three routes are summarized below.

MetricRoute 1: Aldehyde DehydrationRoute 2: Pd-CyanationRoute 3: SNAr Methoxylation
Starting Material 2,3,6-Trimethoxyisonicotinaldehyde2,3,6-Trimethoxypyridine2,3,6-Trichloroisonicotinonitrile
Step Count 2 Steps2 Steps1 Step (One-pot)
Overall Yield 82 - 88%65 - 75%50 - 60%
Key Reagents NH2​OH⋅HCl , POCl3​ n -BuLi, Br2​ , Pd2​(dba)3​ , Zn(CN)2​ NaOMe
Safety Profile Moderate ( POCl3​ requires care)High Risk (Pyrophorics, Cyanide)Low Risk (Standard bases)
Scalability Excellent (Kilogram scale)Poor (Costly, toxic waste)Excellent (Ton scale)
Primary Impurity Unreacted oxime (< 2%)De-brominated starting material2,6-dimethoxy-3-chloro intermediate
Conclusion & Recommendation

For discovery chemistry and milligram-to-gram scale synthesis , Route 1 (Aldehyde Dehydration) is unequivocally the superior choice. It offers the highest yield, avoids the use of highly toxic cyanide salts, and relies on a highly predictable condensation mechanism.

For process chemistry and scale-up manufacturing , Route 3 (SNAr) becomes the most economically viable pathway, provided that the reaction time is extended to ensure complete conversion of the sterically hindered C3 position.

References
  • Buchwald, S. L., et al. "A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides". MIT Open Access Articles / Journal of the American Chemical Society. Available at:[Link]

Comparative

A Comparative Guide to Bioisosteric Scaffolds and Alternatives for the 2,3,6-Trimethoxypyridine Moiety in Drug Discovery

Introduction In the landscape of medicinal chemistry, the strategic selection and modification of molecular scaffolds are paramount to successful drug development. The 2,3,6-trimethoxypyridine motif, and its related trim...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of medicinal chemistry, the strategic selection and modification of molecular scaffolds are paramount to successful drug development. The 2,3,6-trimethoxypyridine motif, and its related trimethoxyphenyl (TMP) analogue, represents a privileged scaffold, renowned for its role in potent, biologically active compounds. Its most notable application is as the "A-ring" in the natural product Combretastatin A-4 (CA-4), a powerful inhibitor of tubulin polymerization that acts as a vascular disrupting agent in cancer therapy.[1][2] Furthermore, functionalized derivatives like 2,3,6-trimethoxyisonicotinaldehyde serve as critical synthetic intermediates for next-generation therapeutics, including novel anti-tuberculosis agents like TBAJ-876.[3][4]

Despite the validated efficacy of this scaffold, the pursuit of alternatives is a critical endeavor in modern drug discovery pipelines. The primary drivers for this exploration include the need to enhance metabolic stability, circumvent potential cytochrome P450-mediated drug-drug interactions, improve solubility and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and navigate the complex intellectual property landscape.[5][6]

This guide provides a comprehensive comparison of viable alternatives to the 2,3,6-trimethoxypyridine scaffold. We will delve into the principles of bioisosterism and scaffold hopping, presenting data-driven comparisons of alternative heterocyclic systems.[7][8] The objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when designing next-generation inhibitors that retain or exceed the therapeutic potential of their trimethoxypyridine-containing predecessors.

The Parent Scaffold: Understanding the 2,3,6-Trimethoxypyridine Moiety

Mechanism of Action and Key Molecular Interactions

The trimethoxyphenyl (TMP) moiety, which the 2,3,6-trimethoxypyridine ring emulates, is crucial for the high-potency binding of many small molecules to the colchicine-binding site on β-tubulin.[2] Microtubules, essential components of the cellular cytoskeleton, are in a state of dynamic equilibrium between polymerization and depolymerization.[2] Compounds that bind to the colchicine site disrupt this equilibrium, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis, a mechanism widely exploited in oncology.[1][2]

The three methoxy groups are not merely passive substituents; they are critical for orienting the molecule within the binding pocket and forming key interactions. Specifically, one of the methoxy groups often acts as a hydrogen bond acceptor, forming a crucial hydrogen bond with the thiol side chain of Cysteine 241 (CYS241) in the β-tubulin subunit.[2] Any modification to this TMP moiety that disrupts this interaction typically results in a significant loss of antiproliferative potency.[2]

Synthetic Versatility

Beyond its direct role as a pharmacophore, the functionalized 2,3,6-trimethoxypyridine ring is a valuable synthetic building block. For example, 2,3,6-trimethoxyisonicotinaldehyde is a key precursor in the multi-gram scale synthesis of intermediates for the anti-tuberculosis drug candidate TBAJ-876, highlighting its industrial relevance and synthetic utility.[4] The electron-rich nature of the ring and the reactivity of its substituents allow for diverse chemical transformations.[4][9]

Rationale for Replacement: Overcoming Inherent Liabilities

The primary metabolic liability of the trimethoxy-substituted aromatic ring is its susceptibility to oxidative metabolism by cytochrome P450 enzymes, primarily through O-demethylation.[5] This can lead to rapid clearance, the formation of potentially less active or inactive metabolites, and a higher risk of drug-drug interactions. Replacing this metabolically vulnerable scaffold with a more robust bioisostere is a common strategy to improve the pharmacokinetic profile of a drug candidate.[5]

A Comparative Analysis of Bioisosteric Alternatives

The process of replacing a core scaffold while preserving biological activity is known as "scaffold hopping."[7] This strategy relies on identifying bioisosteres—functional groups or molecules that have similar physicochemical properties and produce broadly similar biological effects.[6][10]

Direct Mimics of the Trimethoxyphenyl (TMP) Ring

For applications targeting the colchicine site of tubulin, several scaffolds have been designed to directly mimic the TMP A-ring of Combretastatin A-4.

  • Phenylimidazolidin-2-one (IMZ) and Phenylchloroethylurea (CEU): Research has shown that these moieties can effectively replace the TMP ring in CA-4 analogues.[1] Compounds incorporating the IMZ scaffold exhibit potent antiproliferative activity with IC50 values in the nanomolar range. Like their parent compound, these analogues arrest the cell cycle in the G2/M phase and bind to the colchicine-binding site, confirming their mechanism of action as microtubule disruptors.[1] The CEU moiety also demonstrates activity, albeit typically in the micromolar range.[1] These scaffolds serve as excellent examples of bioisosteric equivalents that can circumvent potential developmental issues associated with the TMP group.[1]

  • Quinoline and Quinazoline Moieties: It has been demonstrated that the N-1 atom of a quinoline or quinazoline ring can functionally replace a methoxy group by forming a similar critical hydrogen bond with the CYS241 residue in the colchicine binding site.[2] This substitution allows for the design of novel tubulin inhibitors that maintain the key binding interaction while presenting a completely different and potentially more stable core structure.[2]

Heterocyclic Bioisosteres and Scaffold Hops

A broader approach involves replacing the entire substituted pyridine ring with other heterocyclic systems to improve properties while maintaining the necessary spatial arrangement of functional groups.

  • Triazoles: The triazole ring is a versatile bioisostere, often used to replace amide bonds due to its similar size, dipole moment, and hydrogen bond accepting capacity, but with superior metabolic stability.[11][12] In the context of microtubule inhibitors, triazoles can be used as stable linkers or as core components of the scaffold itself, orienting the key pharmacophoric elements in a geometrically similar fashion to the original pyridine or phenyl ring.[11]

  • Benzimidazoles and Imidazopyridines: When cytotoxicity or metabolic instability is linked to an aromatic core, hopping to a different scaffold like a benzimidazole can be a highly effective strategy.[5] For instance, in the development of anti-tuberculosis agents, replacement of a pyrrole core—which was suspected of generating toxic metabolites—with a benzimidazole scaffold led to compounds with heightened activity.[5] This principle can be applied to the 2,3,6-trimethoxypyridine system to mitigate similar risks.

  • Oxazolidinones: The oxazolidinone ring is a well-established scaffold in medicinal chemistry, most famously represented by the antibiotic Linezolid.[13] It is a versatile, five-membered heterocyclic ring that can serve as a stable and synthetically tractable core. Replacing the trimethoxypyridine ring with an appropriately substituted oxazolidinone could provide novel vectors for substituent placement, potentially leading to improved target engagement and better overall drug-like properties.[13]

Data-Driven Comparison of Scaffolds

The table below summarizes the key characteristics of the parent scaffold and its potential alternatives based on published data.

Scaffold/MoietyPrimary Target(s)Reported Potency (IC₅₀)Key AdvantagesPotential LiabilitiesReference(s)
2,3,6-Trimethoxypyridine / Trimethoxyphenyl β-Tubulin (Colchicine Site)nM to low µMValidated pharmacophore, potent activity, synthetic utility.Susceptible to O-demethylation, potential P450 interactions.[2]
Phenylimidazolidin-2-one (IMZ) β-Tubulin (Colchicine Site)nM rangePotent antiproliferative activity, confirmed mechanism of action.Requires specific synthetic routes.[1]
Phenylchloroethylurea (CEU) β-Tubulin (Colchicine Site)µM rangeActs as a bioisosteric equivalent to the TMP ring.Lower potency compared to IMZ analogues.[1]
Quinoline / Quinazoline β-Tubulin (Colchicine Site)Not specified, but activeMimics key H-bond interaction, novel chemical space.May introduce different metabolic pathways (e.g., ring oxidation).[2]
Triazoles Various (Context-dependent)Varies widelyHigh metabolic stability, versatile linker and bioisostere.Can alter solubility and lipophilicity.[11][12]
Benzimidazole Various (Context-dependent)Varies widelyCan improve metabolic stability and reduce cytotoxicity.May require development of new SAR.[5]

Key Experimental Protocols

To validate the efficacy and mechanism of action of newly designed alternatives, a standardized set of in vitro assays is essential.

Protocol: In Vitro Tubulin Polymerization Assay
  • Rationale: This cell-free assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules. It is the primary functional assay to confirm activity against the intended molecular target for compounds designed as microtubule inhibitors.

  • Methodology:

    • Tubulin Preparation: Lyophilized, high-purity (>99%) bovine brain tubulin is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice.

    • Reaction Setup: In a 96-well plate, varying concentrations of the test compound (typically dissolved in DMSO) are added to the wells. A positive control (e.g., Combretastatin A-4) and a negative control (DMSO vehicle) are included.

    • Initiation of Polymerization: The reaction is initiated by adding GTP (1 mM final concentration) and warming the plate to 37°C to induce polymerization.

    • Monitoring: The increase in light scattering or fluorescence (using a fluorescent reporter like DAPI) due to microtubule formation is monitored over time (e.g., 60 minutes) using a plate reader.

    • Data Analysis: The rate of polymerization or the endpoint absorbance/fluorescence is plotted against the compound concentration. The IC₅₀ value, the concentration at which polymerization is inhibited by 50%, is calculated using non-linear regression.

Protocol: Cell Viability Assay (MTT Assay)
  • Rationale: This assay provides a quantitative measure of a compound's cytotoxic or cytostatic effect on cancer cell lines, serving as a crucial indicator of its potential as an anticancer agent.

  • Methodology:

    • Cell Seeding: Cancer cell lines (e.g., HCT-116, HEPG-2, MCF-7) are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.[2]

    • Compound Treatment: A serial dilution of the test compound is prepared and added to the wells. Cells are incubated with the compound for a specified period (e.g., 72 hours).

    • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized detergent).

    • Measurement and Analysis: The absorbance of the solubilized formazan is measured at ~570 nm. The percentage of cell viability relative to the vehicle control is calculated, and the IC₅₀ value is determined by plotting viability against the log of the compound concentration.

Protocol: Cell Cycle Analysis by Flow Cytometry
  • Rationale: For compounds targeting tubulin, cell cycle arrest at the G2/M phase is a hallmark of their mechanism of action. This protocol quantifies the distribution of cells in different phases of the cell cycle.

  • Methodology:

    • Cell Treatment: Cells are treated with the test compound at its approximate IC₅₀ and 2x IC₅₀ concentrations for a duration corresponding to one cell cycle (e.g., 24 hours).

    • Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and fixed in ice-cold 70% ethanol to permeabilize the cell membrane.

    • Staining: Fixed cells are washed and stained with a DNA-intercalating dye solution (e.g., Propidium Iodide) containing RNase A to ensure only DNA is stained.

    • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity is directly proportional to the amount of DNA.

    • Data Analysis: The resulting histogram is analyzed to determine the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n DNA content) phases. A significant increase in the G2/M population compared to the vehicle control confirms the expected mechanism of action.

Visualization of Key Concepts

G cluster_0 Scaffold Hopping Workflow Hit Initial Hit (e.g., 2,3,6-Trimethoxypyridine Scaffold) Analysis Analyze Liabilities (Metabolism, IP, etc.) Hit->Analysis Design Design Bioisosteres (IMZ, Triazole, Benzimidazole, etc.) Analysis->Design Identify Rationale for Replacement Synthesis Chemical Synthesis of New Scaffolds Design->Synthesis Screening In Vitro Screening (Potency, Cytotoxicity) Synthesis->Screening Screening->Design SAR Feedback Optimization Lead Optimization (ADME, PK/PD) Screening->Optimization Iterative Cycles Candidate Drug Candidate Optimization->Candidate

Caption: A workflow illustrating the scaffold hopping process in drug discovery.

G cluster_tubulin β-Tubulin Colchicine Binding Site cluster_ligands Bioisosteric Scaffolds CYS241 CYS241 Residue -SH HydrophobicPocket Hydrophobic Pocket TMP 2,3,6-Trimethoxypyridine -OCH3 TMP:o->CYS241:sh H-Bond (Key Interaction) TMP:ring->HydrophobicPocket Van der Waals Quinazoline Quinazoline N-atom Quinazoline:n->CYS241:sh H-Bond (Mimicked Interaction) Quinazoline:ring->HydrophobicPocket Van der Waals

Caption: Pharmacophoric interactions of bioisosteres at the colchicine site.

Conclusion

The 2,3,6-trimethoxypyridine scaffold is an undeniably potent and synthetically valuable entity in drug discovery, particularly in the development of microtubule-targeting anticancer agents. However, the principles of modern medicinal chemistry demand a proactive approach to mitigating potential liabilities such as metabolic instability.

This guide has demonstrated that a wealth of viable alternatives exists, grounded in the strategic application of bioisosterism and scaffold hopping. Scaffolds such as phenylimidazolidin-2-ones, quinazolines, and triazoles offer promising avenues to retain or enhance potency while improving drug-like properties. The choice of an alternative is not arbitrary but is a carefully considered decision based on the specific goals of a drug discovery program—be it enhancing pharmacokinetic profiles, reducing off-target effects, or discovering novel intellectual property. By leveraging the comparative data and experimental frameworks presented here, researchers can more effectively navigate the complex process of lead optimization and accelerate the development of safer, more effective therapeutics.

References

  • Gagné-Boulet, M., Fortin, S., Lacroix, J., et al. (2015). New moieties mimicking the trimethoxyphenyl (ring A) of combretastatin A-4: Synthesis and biological evaluation. AACR Journals. Available at: [Link]

  • Kaur, R., & Kumar, V. (2020). Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents. RSC Medicinal Chemistry. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers. RSC Advances. Available at: [Link]

  • Meanwell, N. A. (2011). A Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

  • Tchinda, A. T., et al. (2021). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry. Available at: [Link]

  • Brown, N., & Jacoby, E. (2006). On scaffolds and hopping in medicinal chemistry. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • Ertl, P. (2021). Identification of Bioisosteric Scaffolds using Scaffold Keys. ChemRxiv. Available at: [Link]

  • Johnson, T. A., & Moore, T. W. (2020). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Future Medicinal Chemistry. Available at: [Link]

  • Drug Hunter. (2025). Bioisosteres Cheat Sheet. Drug Hunter. Available at: [Link]

  • Brehmer, D., et al. (2023). More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. ChemRxiv. Available at: [Link]

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